Product packaging for Dihydrojasmone(Cat. No.:CAS No. 1128-08-1)

Dihydrojasmone

Cat. No.: B1670601
CAS No.: 1128-08-1
M. Wt: 166.26 g/mol
InChI Key: YCIXWYOBMVNGTB-UHFFFAOYSA-N
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Description

Dihydrojasmone (CAS 1128-08-1), with the molecular formula C11H18O and a molecular weight of 166.26 g/mol, is a versatile compound of significant interest in scientific research . It is a colorless to pale yellow liquid characterized by a distinct jasmine-like, floral odor with woody and herbal undertones . In agricultural research, this compound and its derivatives are investigated for their potential role in sustainable agriculture. Studies focus on their use as plant defense elicitors, as exogenous application has been shown to hinder the foraging and probing activity of aphids such as Myzus persicae on host plants. This suggests value in developing eco-friendly pest control strategies as alternatives to conventional insecticides . Pharmacological and microbiological research has revealed promising antifungal properties for this compound. In vitro studies demonstrate its inhibitory and fungicidal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis . Evidence suggests its mechanism of action involves binding to ergosterol present in the fungal membrane, positioning it as a promising candidate for the development of new antifungal therapies . As a key flavor and fragrance ingredient, this compound is a subject of study in chemistry and material science for its jasmine-like aroma, high stability, and versatile application in perfumes, cosmetics, and food flavoring . Its synthesis and chemical transformations, including routes to substituted cyclopentenones, are also explored in organic chemistry research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O B1670601 Dihydrojasmone CAS No. 1128-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-pentylcyclopent-2-en-1-one
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InChI

InChI=1S/C11H18O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h3-8H2,1-2H3
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InChI Key

YCIXWYOBMVNGTB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC1=C(CCC1=O)C
Source PubChem
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Molecular Formula

C11H18O
Source PubChem
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DSSTOX Substance ID

DTXSID4051584
Record name Dihydrojasmone
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Molecular Weight

166.26 g/mol
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Physical Description

Colourless liquid; celery, herbacous, spicy aroma
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in fats; Very slightly soluble in water, Soluble (in ethanol)
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.911-0.917
Record name 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one
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CAS No.

1128-08-1
Record name Dihydrojasmone
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Record name DIHYDROJASMONE
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Foundational & Exploratory

The Biosynthesis and Synthesis of Dihydrojasmone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Dihydrojasmone is a valuable aroma compound with a characteristic fruity and floral jasmine-like scent, widely utilized in the fragrance and flavor industries. While this compound is found in trace amounts in nature, notably in Osmanthus fragrans, a complete and direct biosynthetic pathway has not been elucidated. Its biogenesis is intrinsically linked to the well-established jasmonic acid (JA) pathway, which produces the precursors to jasmone, a direct antecedent of this compound. This technical guide provides an in-depth exploration of the jasmonic acid biosynthesis pathway as the foundational route to jasmone, followed by an examination of the subsequent chemical and biocatalytic methods for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and application.

The Jasmonic Acid Biosynthesis Pathway: The Precursor Route

The biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants, is the primary natural pathway leading to the precursors of this compound. The pathway originates from α-linolenic acid and involves a series of enzymatic reactions localized in the chloroplasts and peroxisomes.[1]

Chloroplast-Localized Events: From α-Linolenic Acid to 12-oxophytodienoic Acid (OPDA)

The initial steps of jasmonic acid biosynthesis occur in the chloroplast.

  • Lipoxygenation: The pathway is initiated by the enzyme Lipoxygenase (LOX) , which catalyzes the dioxygenation of α-linolenic acid (18:3) to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[2]

  • Dehydration and Cyclization: The 13-HPOT is then rapidly converted to an unstable allene oxide by Allene Oxide Synthase (AOS) . This is followed by the action of Allene Oxide Cyclase (AOC) , which catalyzes a cyclization reaction to form (9S,13S)-12-oxophytodienoic acid (OPDA).[1][3]

Jasmonic_Acid_Biosynthesis_Chloroplast cluster_chloroplast Chloroplast alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT (13S)-Hydroperoxyoctadecatrienoic Acid (13-HPOT) alpha_Linolenic_Acid->13_HPOT Lipoxygenase (LOX) Allene_Oxide Allene Oxide 13_HPOT->Allene_Oxide Allene Oxide Synthase (AOS) OPDA (9S,13S)-12-oxophytodienoic Acid (OPDA) Allene_Oxide->OPDA Allene Oxide Cyclase (AOC)

Figure 1: Chloroplast-localized steps of jasmonic acid biosynthesis.
Peroxisome-Localized Events: From OPDA to Jasmonic Acid

OPDA is transported from the chloroplast to the peroxisome for the final steps of jasmonic acid synthesis.

  • Reduction: In the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3) to yield 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).

  • β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation, a process involving enzymes such as Acyl-CoA Oxidase (ACX) , to shorten the chain by six carbons, ultimately forming (+)-7-iso-jasmonic acid. This isomer can then epimerize to the more stable (-)-jasmonic acid.

Jasmonic_Acid_Biosynthesis_Peroxisome cluster_peroxisome Peroxisome OPDA_perox OPDA OPC_8_0 OPC-8:0 OPDA_perox->OPC_8_0 12-oxophytodienoate Reductase 3 (OPR3) Jasmonic_Acid (+)-7-iso-Jasmonic Acid OPC_8_0->Jasmonic_Acid β-Oxidation (3 cycles)

Figure 2: Peroxisome-localized steps of jasmonic acid biosynthesis.

From Jasmonic Acid to this compound

Formation of cis-Jasmone

cis-Jasmone is a naturally occurring fragrant compound that is biosynthetically derived from a precursor of jasmonic acid. The proposed pathway involves the decarboxylation of 3,7-didehydrojasmonic acid, which is formed from iso-OPDA through β-oxidation.[4] This conversion is a key step linking the jasmonate pathway to jasmone-related aroma compounds.

Synthesis of this compound

This compound is predominantly produced through synthetic methods, as a direct and efficient biosynthetic pathway has not been identified. The primary methods involve chemical synthesis or biocatalysis.

The most common chemical synthesis of this compound is through the hydrogenation of cis-jasmone. This reaction reduces the double bond in the pentenyl side chain. Another established route involves the intramolecular aldol condensation of 2,5-undecanedione.[5]

Modern approaches are exploring the use of biocatalysts, such as ene-reductases , for the stereoselective reduction of the carbon-carbon double bond in enones like jasmone.[6] This offers a more sustainable and environmentally friendly alternative to traditional chemical hydrogenation.

Jasmone_to_this compound Jasmonic_Acid_Precursor Jasmonic Acid Precursor (3,7-didehydrojasmonic acid) cis_Jasmone cis-Jasmone Jasmonic_Acid_Precursor->cis_Jasmone Decarboxylation This compound This compound cis_Jasmone->this compound Hydrogenation (Chemical or Biocatalytic)

Figure 3: Conversion of a jasmonic acid precursor to this compound.

Quantitative Data

EnzymeOrganismSubstrateK_m (µM)V_maxReference
Lipoxygenase (LOX)Arabidopsis thalianaα-Linolenic Acid15-20-[2]
12-oxophytodienoate Reductase 3 (OPR3)Zea mays12-oxo-PDA190-Wikipedia

Table 1: Kinetic Parameters of Key Enzymes in Jasmonic Acid Biosynthesis.

Starting MaterialReactionProductYield (%)Reference
Levulinic acidMulti-step chemical synthesisThis compound28.0[7]
Pentyl-substituted ynolate and ethyl 4-oxopentanoateTandem reactionThis compound80[7]

Table 2: Reported Yields for this compound Synthesis.

Experimental Protocols

Jasmonic Acid Extraction and Quantification

This protocol provides a general method for the extraction and quantification of jasmonic acid from plant tissue.

Materials:

  • Plant tissue

  • Methanol and ethyl acetate

  • C18 solid-phase extraction cartridges

  • Diazomethane (for derivatization)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Homogenize fresh plant tissue (approximately 0.5 g) in a mixture of methanol and ethyl acetate.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and pass it through a C18 solid-phase extraction cartridge to purify and enrich the jasmonates.

  • Elute jasmonic acid from the cartridge using 60% methanol.

  • Derivatize the extracted jasmonic acid with diazomethane to form methyl jasmonate.

  • Analyze the derivatized sample by GC-MS for quantification.[8]

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the activity of lipoxygenase by monitoring the formation of conjugated dienes.

Materials:

  • Enzyme extract

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Soybean lipoxygenase (as a standard)

  • Sodium linoleate solution (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer and the enzyme extract.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding the sodium linoleate substrate.

  • Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate.[9]

Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Coupled Enzyme Assay

This assay measures the combined activity of AOS and AOC by quantifying the production of OPDA.

Materials:

  • Enzyme extract containing AOS and AOC

  • (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT) as substrate

  • Radio-HPLC or LC-MS for product analysis

Procedure:

  • Incubate the enzyme extract with [1-¹⁴C]-13-HPOT.

  • The AOS in the extract will convert the substrate to an unstable allene oxide.

  • The AOC will then cyclize the allene oxide to OPDA.

  • Extract the products and analyze by radio-HPLC or LC-MS to quantify the amount of OPDA formed.[10]

Chemical Synthesis of this compound from 2,5-Undecanedione

This protocol describes the synthesis of this compound via an intramolecular aldol condensation.

Materials:

  • 2,5-Undecanedione

  • 2% NaOH solution

  • Ethanol

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2,5-undecanedione, 2% NaOH solution, and ethanol.

  • Reflux the mixture for 6 hours.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[7]

Experimental_Workflow_Dihydrojasmone_Synthesis Start Start: 2,5-Undecanedione Step1 Mix with 2% NaOH and Ethanol Start->Step1 Step2 Reflux for 6 hours Step1->Step2 Step3 Dilute with Water and Extract with Diethyl Ether Step2->Step3 Step4 Dry Organic Layer and Evaporate Solvent Step3->Step4 End End: this compound Step4->End

Figure 4: Experimental workflow for the chemical synthesis of this compound.

Conclusion

The formation of this compound is a multifaceted process that begins with the well-defined jasmonic acid biosynthetic pathway in plants, leading to the creation of key precursors. While a direct and complete biosynthetic route to this compound remains to be fully elucidated, the conversion from jasmonic acid derivatives to jasmone is established. The final step to this compound is predominantly achieved through chemical synthesis or emerging biocatalytic methods. This guide provides a comprehensive overview of the current understanding, along with detailed protocols and data, to serve as a valuable resource for researchers in the fields of natural product chemistry, biotechnology, and fragrance science. Further investigation into the specific enzymatic processes in organisms like Osmanthus fragrans may yet reveal a complete natural pathway for this important aroma compound.

References

Dihydrojasmone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrojasmone, a significant fragrance and flavor compound, is a synthetic ketone characterized by its pleasant, jasmine-like floral and fruity aroma.[1] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this molecule in various contexts, from fragrance formulation in consumer products to its potential as a biocontrol agent. All quantitative data is presented in structured tables for clarity, and key synthesis workflows are visualized using Graphviz diagrams.

Chemical Identity and Synonyms

This compound is chemically known as 3-methyl-2-pentylcyclopent-2-en-1-one.[1] It is a cyclic ketone and a purely synthetic molecule, not found in its natural state.[2]

IdentifierValue
CAS Number 1128-08-1[2][3][4][5][6]
Molecular Formula C₁₁H₁₈O[1][2][6][7][8]
IUPAC Name 3-methyl-2-pentylcyclopent-2-en-1-one[1]

A variety of synonyms are used to refer to this compound in literature and commerce:

  • 2-Amyl-3-methyl-2-cyclopenten-1-one[3][4]

  • 2-Cyclopenten-1-one, 3-methyl-2-pentyl-[3][6]

  • 3-Methyl-2-(N-pentanyl)-2-cyclopenten-1-one[3]

  • 3-Methyl-2-n-pentylcyclopent-2-en-1-one[3]

  • 3-Methyl-2-pentyl cyclopent-2-enone[3]

  • Jasmone, dihydro-[6]

  • 2-Pentyl-3-methyl-2-cyclopenten-1-one[6][9]

  • 2-n-Pentyl-3-methyl-2-cyclopenten-1-one[6]

  • 3-methyl-2-pentylcyclopent-2-enone[6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, fruity, and herbal odor.[1][7][8] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 166.26 g/mol [2][7][10]
Appearance Colorless to pale yellow clear liquid[1][7][8]
Density 0.911 - 0.922 g/mL at 20-25°C[2][5][7][10]
Boiling Point 120-121 °C at 12 mmHg[2][5][11]
Flash Point 96 °C (closed cup)[2][8]
Refractive Index 1.4760 – 1.4810 at 20°C[7]
Solubility Very slightly soluble in water; soluble in ethanol and organic solvents.[8][10][8][10]
Vapor Pressure 0.01 mmHg at 20.00 °C[11]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed. These methods often involve the intramolecular aldol condensation of a 1,4-diketone precursor.

Synthesis via Intramolecular Aldol Condensation of 2,5-Undecanedione

One common method involves the preparation of 2,5-undecanedione followed by its cyclization.[2]

Experimental Protocol:

  • Preparation of 2,5-Undecanedione: Heptanal is reacted with 3-buten-2-one in the presence of a thiazolium salt catalyst.

  • Intramolecular Aldol Condensation: The resulting 2,5-undecanedione is mixed with a strong acid to induce an intramolecular aldol condensation, yielding this compound.[2]

A variation of this method utilizes a base for the cyclization:

  • Cyclization of 2,5-Undecanedione: A mixture of 2,5-undecanedione (2.72 mmol), 2% aqueous NaOH (13 ml), and ethanol (4 ml) is refluxed for 6 hours with stirring.[12]

  • Work-up and Purification: After the reaction, a standard work-up procedure is followed, and the product is purified by distillation to yield 2-amyl-3-methyl-2-cyclopentenone (this compound).[12]

G heptanal Heptanal undecanedione 2,5-Undecanedione heptanal->undecanedione butenone 3-Buten-2-one butenone->undecanedione thiazolium Thiazolium Salt Catalyst thiazolium->undecanedione This compound This compound undecanedione->this compound acid Strong Acid acid->this compound G allyl_chloride Allyl Chloride chloro_undecadiene 5-chloro-1,4-undecadiene allyl_chloride->chloro_undecadiene octyne 1-Octyne octyne->chloro_undecadiene pd_catalyst1 PdCl₂(PhCN)₂ pd_catalyst1->chloro_undecadiene chloro_undecenone 5-chloro-4-undecene-2-one chloro_undecadiene->chloro_undecenone pd_catalyst2 PdCl₂/CuCl/O₂ pd_catalyst2->chloro_undecenone undecanedione 2,5-Undecanedione chloro_undecenone->undecanedione h2so4 Conc. H₂SO₄ h2so4->undecanedione This compound This compound undecanedione->this compound base Base base->this compound

References

Spectroscopic Profile of Dihydrojasmone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydrojasmone (3-methyl-2-pentylcyclopent-2-en-1-one), a synthetic fragrance ingredient with a floral, jasmine-like scent.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data of this compound

The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃).[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.45m2HCH₂ (cyclopentenone ring)
~2.35t2HCH₂ (cyclopentenone ring)
~2.05t2Hα-CH₂ (pentyl group)
~1.95s3HCH₃ (on cyclopentenone ring)
~1.30m4H(CH₂)₂ (pentyl group)
~0.90t3HCH₃ (pentyl group)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmCarbon TypeAssignment
~209CC=O (Ketone)
~170C=C-CH₃ (Olefinic)
~139C=C-CH₂ (Olefinic)
~35CH₂CH₂ (cyclopentenone ring)
~32CH₂CH₂ (cyclopentenone ring)
~31CH₂CH₂ (pentyl group)
~28CH₂CH₂ (pentyl group)
~22CH₂CH₂ (pentyl group)
~17CH₃CH₃ (on cyclopentenone ring)
~14CH₃CH₃ (pentyl group)
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the functional groups present in the molecule. As an α,β-unsaturated ketone, it exhibits a characteristic carbonyl (C=O) stretch at a lower wavenumber compared to saturated ketones.[4] For α,β-unsaturated ketones, this stretch typically appears in the range of 1666-1685 cm⁻¹.[4]

Frequency (cm⁻¹)IntensityAssignment
~2950StrongC-H stretch (Alkyl)
~2870StrongC-H stretch (Alkyl)
~1700StrongC=O stretch (α,β-unsaturated Ketone)
~1650MediumC=C stretch (Olefinic)
~1460MediumC-H bend (Alkyl)
Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained by electron ionization (EI), shows the molecular ion peak and various fragmentation patterns.

m/zRelative IntensityAssignment
166Moderate[M]⁺ (Molecular Ion)
110High[M - C₄H₈]⁺
95Moderate[M - C₅H₁₁]⁺
67Moderate
41High

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: A small amount of the neat this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's lock system.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[6]

  • ¹H NMR Acquisition:

    • The instrument is tuned to the ¹H frequency.

    • A standard one-pulse sequence is typically used.

    • Parameters such as the spectral width, acquisition time, and relaxation delay are optimized.

    • The sample is shimmed to obtain a homogeneous magnetic field and high-resolution spectra.

    • A number of scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The instrument is tuned to the ¹³C frequency.

    • A standard pulse program with proton decoupling, such as zgpg30, is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.[4][7]

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is often obtained as a neat liquid.

  • Sample Preparation: A drop of the neat (undiluted) liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. The plates are then mounted in the spectrometer's sample holder.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates is recorded.

    • The sample is then placed in the IR beam path, and the sample spectrum is recorded.

    • The instrument measures the interference pattern of the transmitted IR radiation, which is then mathematically converted to a spectrum via a Fourier transform.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile organic compounds like this compound.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system which separates the components of a mixture before they enter the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

  • Fragmentation: The molecular ion is often energetically unstable and fragments into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Final Spectra Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Salt Plates) Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS FID FID Acquisition NMR->FID Interferogram Interferogram Acquisition IR->Interferogram Mass_Spectrum_Raw Mass Spectrum Acquisition MS->Mass_Spectrum_Raw FT_NMR Fourier Transform (NMR) FID->FT_NMR FT_IR Fourier Transform (IR) Interferogram->FT_IR Process_MS Data Processing (MS) Mass_Spectrum_Raw->Process_MS NMR_Spectrum ¹H & ¹³C NMR Spectra FT_NMR->NMR_Spectrum IR_Spectrum IR Spectrum FT_IR->IR_Spectrum Mass_Spectrum Mass Spectrum Process_MS->Mass_Spectrum

Caption: Workflow for Spectroscopic Analysis of this compound.

References

The Discovery and Historical Context of Dihydrojasmone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one) is a significant aroma compound with a characteristic fruity, jasmine-like odor. While not found in nature, its discovery and synthesis have been pivotal in the development of synthetic fragrances and have contributed to the broader understanding of structure-odor relationships. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context within the study of jasmine-related odorants, detailed experimental protocols for its synthesis, and an overview of the relevant olfactory signaling pathways.

Historical Context and Discovery

The quest to understand and replicate the alluring scent of jasmine has a long history in chemistry and perfumery. The story of this compound is intrinsically linked to the study of jasmone, a key volatile component of jasmine oil.

The Pioneering Work of Staudinger and Ruzicka

The first synthesis of this compound was achieved in 1924 by the Nobel laureates Hermann Staudinger and Leopold Ruzicka .[1] Their work was part of a broader investigation into insecticidal substances, which led them to study the constituents of pyrethrum and jasmine. They successfully synthesized this compound through a Dieckmann ring closure of a corresponding dicarboxylic ester.[1] This seminal work not only marked the discovery of this important fragrance molecule but also demonstrated a powerful synthetic strategy for creating cyclic ketones.

Subsequent Synthetic Developments

Following its initial discovery, this compound has been prepared through various synthetic routes. One of the most notable and widely employed methods is the intramolecular aldol condensation of 2,5-undecanedione . This method offers a more efficient and scalable approach compared to the initial Dieckmann condensation. The development of diverse synthetic pathways has made this compound a readily accessible and cost-effective alternative to natural jasmine extracts in the fragrance industry.

Quantitative Data

The physical and chemical properties of this compound are well-characterized. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₁₁H₁₈O--INVALID-LINK--
Molecular Weight166.26 g/mol --INVALID-LINK--
AppearanceColorless to pale yellow liquid--INVALID-LINK--
OdorFruity, jasmine, woody, herbal--INVALID-LINK--
Boiling Point112 °C at 7 mmHg--INVALID-LINK--
Density0.916 g/mL at 25 °C--INVALID-LINK--
Refractive Indexn20/D 1.479--INVALID-LINK--
CAS Number1128-08-1--INVALID-LINK--

Experimental Protocols

First Synthesis: Dieckmann Condensation (Staudinger and Ruzicka, 1924)

Conceptual Workflow:

G Diester Appropriate Dicarboxylic Ester Base Base (e.g., Sodium Ethoxide) Diester->Base 1. Cyclization Intermediate β-Keto Ester Intermediate Base->Intermediate Hydrolysis Hydrolysis (H₃O⁺) Intermediate->Hydrolysis 2. Workup Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation This compound This compound Decarboxylation->this compound

Caption: Conceptual workflow of the first synthesis of this compound via Dieckmann condensation.

Common Synthesis: Intramolecular Aldol Condensation of 2,5-Undecanedione

This method is a widely used and efficient route for the synthesis of this compound.

Step 1: Synthesis of 2,5-Undecanedione

This precursor is prepared by the conjugate addition of heptanal to 3-buten-2-one, catalyzed by a thiazolium salt.

  • Reactants: Heptanal, 3-buten-2-one, 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazolium chloride (catalyst), triethylamine.

  • Solvent: Absolute ethanol.

  • Procedure:

    • A mixture of the thiazolium salt catalyst, absolute ethanol, 3-buten-2-one, triethylamine, and heptanal is prepared in a round-bottomed flask equipped with a reflux condenser.

    • The mixture is heated at approximately 80°C under a nitrogen atmosphere for 16 hours.

    • After cooling, the reaction mixture is concentrated, and the residue is taken up in chloroform.

    • The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water.

    • After drying over anhydrous magnesium sulfate, the chloroform is removed by distillation, and the crude product is purified by vacuum distillation to yield 2,5-undecanedione.

Step 2: Intramolecular Aldol Condensation to this compound

  • Reactant: 2,5-Undecanedione.

  • Reagents: Sodium hydroxide solution.

  • Solvent: Water and ethanol.

  • Procedure:

    • 2,5-Undecanedione is added to a solution of sodium hydroxide in a mixture of water and ethanol.

    • The mixture is refluxed for 6 hours.

    • After cooling, the reaction mixture is extracted with ether.

    • The combined ether extracts are dried over magnesium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude this compound is purified by vacuum distillation.

G Heptanal Heptanal Catalyst Thiazolium Salt Catalyst Triethylamine Heptanal->Catalyst Butenone 3-Buten-2-one Butenone->Catalyst Undecanedione 2,5-Undecanedione Catalyst->Undecanedione Conjugate Addition Base NaOH, EtOH/H₂O, Reflux Undecanedione->Base Intramolecular Aldol Condensation This compound This compound Base->this compound

Caption: Experimental workflow for the synthesis of this compound via intramolecular aldol condensation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a downstream signaling cascade.

The binding of an odorant to its G protein-coupled receptor (GPCR) activates the G protein Gαolf. This, in turn, activates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the odor information is processed.

G Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ions Cation Influx (Na⁺, Ca²⁺) CNG->Ions Depolarization Depolarization Ions->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified signaling pathway for olfactory perception of odorants like this compound.

References

An In-depth Technical Guide to the Thermochemical Data of Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physicochemical data for Dihydrojasmone (3-methyl-2-pentyl-2-cyclopenten-1-one). Due to a lack of readily available experimental thermochemical data in the current literature, this document presents predicted values and outlines the standard experimental protocols that would be employed for their determination.

Physicochemical Properties of this compound

This compound is a synthetic aroma compound with a characteristic fruity, jasmine-like odor.[1] It is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₈O[1][2]
Molecular Weight 166.26 g/mol [2]
Boiling Point 120-121 °C at 12 mmHg[3]
112 °C[1]
Density 0.916 g/mL at 25 °C[3]
0.9120 – 0.9220 kg/L at 20°C
Flash Point 96 °C (closed cup)[2][3]
Refractive Index n20/D 1.479[3]
1.4760 – 1.4810 at 20°C
Vapor Pressure 0.010000 mmHg @ 20.00 °C[4]
Appearance Colorless to pale yellow liquid[1]

Predicted Thermochemical Data

The following table presents predicted thermochemical data for this compound, calculated using the Joback Method. It is important to note that these are theoretical estimations and have not been experimentally verified.

PropertyValueUnitTemperature (K)
Ideal Gas Heat Capacity (Cpg)367.24J/mol·K547.97
383.69J/mol·K582.48
399.40J/mol·K616.98
414.36J/mol·K651.49
428.57J/mol·K685.99
442.06J/mol·K720.50
454.82J/mol·K755.00
Enthalpy of Formation (hf) Not Available
Gibbs Free Energy of Formation (gf) Not Available
Entropy (S) Not Available

Source: Cheméo[5]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties such as enthalpy of formation, heat capacity, and entropy for an organic compound like this compound would typically involve calorimetric and spectroscopic techniques.

3.1. Calorimetry

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[6]

  • Bomb Calorimetry (for Enthalpy of Combustion and Formation): This technique is used to measure the heat of combustion of a substance.[7] The organic compound is placed in a sealed container (the "bomb"), which is filled with oxygen and submerged in a known volume of water.[6] The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[6] By measuring this temperature change and knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated. The standard enthalpy of formation can then be derived using Hess's Law.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It can be used to determine the heat capacity of this compound as a function of temperature. The instrument measures the difference in heat flow between the sample and a reference material.[8]

3.2. Spectroscopy

Spectroscopic methods can be used to determine thermodynamic quantities by analyzing the energy levels of a molecule.[9]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to determine the fundamental vibrational frequencies of a molecule. From these frequencies, statistical thermodynamics can be used to calculate the vibrational contributions to the heat capacity, entropy, and other thermodynamic functions.

  • Microwave Spectroscopy: This technique can provide information about the rotational energy levels of a molecule, which can be used to calculate the rotational contributions to the thermodynamic properties.

Synthesis of this compound

One common method for the synthesis of this compound is through the intramolecular aldol condensation of 2,5-undecanedione.[2] This precursor can be prepared by the reaction of heptanal with 3-buten-2-one.[2] Another synthetic route starts from levulinic acid.[10]

Below is a diagram illustrating a generalized synthesis pathway for this compound.

Synthesis_of_this compound cluster_0 Route 1: From Levulinic Acid cluster_1 Route 2: From Heptanal levulinic_acid Levulinic Acid weinreb_amide Weinreb Amide levulinic_acid->weinreb_amide 1. CDI 2. N,O-dimethylhydroxylamine HCl diketone 1,4-Diketone weinreb_amide->diketone Hexyl magnesium bromide This compound This compound diketone->this compound Base (e.g., NaOH), reflux dihydrojasmone_route2 This compound heptanal Heptanal undecanedione 2,5-Undecanedione heptanal->undecanedione + 3-Buten-2-one (Thiazolium salt catalyst) butenone 3-Buten-2-one undecanedione->dihydrojasmone_route2 Strong Acid

Caption: Synthesis Pathways for this compound.

Conclusion

While experimental thermochemical data for this compound is not extensively documented in publicly available literature, this guide provides key physicochemical properties and predicted thermochemical values. Furthermore, it outlines the standard, well-established experimental methodologies that would be utilized to obtain accurate thermochemical data for this compound. The provided synthesis pathways offer valuable information for researchers in the fields of organic synthesis and fragrance chemistry. Further experimental investigation is warranted to definitively determine the thermochemical properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dihydrojasmone from Levulinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of dihydrojasmone, a valuable fragrance component, starting from the bio-renewable platform chemical, levulinic acid. The described multi-step synthesis involves the formation of a Weinreb amide, a ketal-protected intermediate, a Grignard reaction to form a diketone, and a final intramolecular aldol condensation to yield the target molecule.

Experimental Workflow

The overall synthetic strategy is a four-step process designed to construct the carbon skeleton of this compound and then cyclize it to form the cyclopentenone ring. The workflow is initiated by activating the carboxylic acid of levulinic acid and converting it into a Weinreb amide. This is followed by the protection of the ketone, addition of the hexyl side chain via a Grignard reagent, and finally, a base-catalyzed intramolecular cyclization.

Workflow Levulinic_Acid Levulinic Acid Weinreb_Amide_Formation Weinreb Amide Formation Levulinic_Acid->Weinreb_Amide_Formation Weinreb_Amide N-methoxy-N-methyl-4-oxopentanamide Weinreb_Amide_Formation->Weinreb_Amide Ketal_Protection Ketal Protection Weinreb_Amide->Ketal_Protection Protected_Amide N-methoxy-N-methyl-4,4-dimethoxypentanamide Ketal_Protection->Protected_Amide Grignard_Reaction Grignard Reaction Protected_Amide->Grignard_Reaction Diketone Undecane-2,5-dione Grignard_Reaction->Diketone Aldol_Condensation Intramolecular Aldol Condensation Diketone->Aldol_Condensation This compound This compound Aldol_Condensation->this compound

Caption: Overall experimental workflow for the synthesis of this compound from levulinic acid.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes for the preparation of this compound from levulinic acid.[1]

Step 1: Synthesis of N-methoxy-N-methyl-4-oxopentanamide (Weinreb Amide)

This initial step converts levulinic acid into a Weinreb amide, which is a stable intermediate for the subsequent Grignard reaction. The use of 1,1'-carbonyldiimidazole (CDI) facilitates the amide bond formation under mild conditions.[1][2]

Materials:

  • Levulinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM)

  • Nitrogen gas

Procedure:

  • To a 200 mL round-bottom flask containing a magnetic stir bar, add levulinic acid (5.00 g, 43 mmol) and dichloromethane (90 mL).

  • Slowly add 1,1'-carbonyldiimidazole (6.98 g, 43 mmol) to the stirring solution at room temperature.

  • Stir the solution under a nitrogen atmosphere for 10 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (4.23 g, 43 mmol) to the reaction mixture.

  • Continue stirring the reaction overnight under a nitrogen atmosphere at room temperature.

  • After the reaction is complete, dilute the mixture with dichloromethane (50 mL) for subsequent purification steps (e.g., washing and column chromatography).

Step 2: Synthesis of N-methoxy-N-methyl-4,4-dimethoxypentanamide (Ketal Protection)

The ketone functional group in the Weinreb amide is protected as a ketal to prevent its reaction with the Grignard reagent in the next step.[1]

Materials:

  • N-methoxy-N-methyl-4-oxopentanamide

  • p-Toluenesulfonic acid

  • Trimethyl orthoformate

  • Methanol

  • Diethyl ether

  • 5% Sodium hydroxide solution

Procedure:

  • In a 100 mL round-bottom flask with a stir bar, combine the levulinic amide (3.9 g, 24.5 mmol), p-toluenesulfonic acid (0.12 g, 0.7 mmol), trimethyl orthoformate (15 mL), and methanol (25 mL).

  • Reflux the reaction mixture under a nitrogen atmosphere for 3 hours.

  • Allow the reaction to cool and leave it at room temperature overnight.

  • Dilute the reaction mixture with diethyl ether (200 mL).

  • Wash the organic layer with a 5% sodium hydroxide solution (100 mL) to neutralize the acid catalyst.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the ketal-protected amide.

Step 3: Synthesis of Undecane-2,5-dione (Grignard Reaction)

The hexyl side chain is introduced by reacting the protected Weinreb amide with hexyl magnesium bromide. The Weinreb amide functionality ensures the reaction stops at the ketone stage without over-addition to form a tertiary alcohol.[1]

Materials:

  • N-methoxy-N-methyl-4,4-dimethoxypentanamide (dried)

  • Hexyl magnesium bromide (Grignard reagent)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Acidic workup solution (e.g., dilute HCl)

Procedure:

  • Ensure the ketal-protected amide is thoroughly dried before proceeding, as Grignard reagents are highly sensitive to water.

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the dried amide in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the hexyl magnesium bromide solution to the cooled amide solution while stirring.

  • Allow the reaction to proceed to completion (monitoring by TLC is recommended).

  • Upon completion, perform an acidic workup. This step both quenches the reaction and removes the ketal protecting group, yielding the diketone.

Step 4: Synthesis of this compound (Intramolecular Aldol Condensation)

The final step is a base-catalyzed intramolecular aldol condensation of the 1,4-diketone, which forms the five-membered ring of this compound.[1]

Materials:

  • Undecane-2,5-dione

  • Basic solution (e.g., aqueous NaOH or KOH)

  • Solvent for reflux (e.g., ethanol or water)

Procedure:

  • Dissolve the diketone in a suitable solvent in a round-bottom flask.

  • Add the basic solution to the flask.

  • Reflux the mixture under basic conditions. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and perform an appropriate workup, which typically involves neutralization and extraction of the product into an organic solvent.

  • Purify the crude product, for example by column chromatography, to obtain this compound. The final product was reported as a light brown liquid with an overall yield of 28.0% from levulinic acid.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from levulinic acid.

StepStarting Material (SM)ReagentsSM Quantity (mmol)Reagent Quantity (mmol)Solvent(s)ConditionsYield
1. Weinreb Amide FormationLevulinic AcidCDI, N,O-Dimethylhydroxylamine HCl4343 (each)DichloromethaneRoom Temp, Overnight, N₂ atmosphere-
2. Ketal ProtectionN-methoxy-N-methyl-4-oxopentanamidep-TsOH, Trimethyl orthoformate, Methanol24.50.7 (p-TsOH)Methanol, Diethyl etherReflux (3h), then Room Temp (Overnight)-
3. Grignard ReactionN-methoxy-N-methyl-4,4-dimethoxypentanamideHexyl magnesium bromide--Anhydrous Ether/THF--
4. Aldol CondensationUndecane-2,5-dioneBase (e.g., NaOH)--Ethanol/WaterReflux-
Overall Levulinic Acid -- - - - 28.0% [1]

Note: Specific yields for intermediate steps were not provided in the primary source material.

Reaction Pathway

The chemical transformations in the synthesis of this compound from levulinic acid are depicted below.

Reaction_Pathway cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketal Protection cluster_2 Step 3: Grignard Reaction & Deprotection cluster_3 Step 4: Aldol Condensation LA Levulinic Acid WA Weinreb Amide LA->WA CDI, N,O-Dimethyl-hydroxylamine HCl WA_p Weinreb Amide PA Protected Amide WA_p->PA p-TsOH, Trimethyl orthoformate, MeOH PA_g Protected Amide DK Diketone PA_g->DK 1. Hexyl-MgBr 2. H₃O⁺ DK_a Diketone DHJ This compound DK_a->DHJ Base, Heat

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Dihydrojasmone via Intramolecular Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmone, a valuable fragrance component with a characteristic fruity and floral aroma, is synthesized through a variety of methods.[1][2] One of the most efficient and classic approaches is the intramolecular aldol condensation of 2,5-undecanedione. This reaction involves the formation of a five-membered ring, a thermodynamically favored process, to yield the α,β-unsaturated ketone, 3-methyl-2-pentyl-2-cyclopenten-1-one, commonly known as this compound.[1] This application note provides detailed protocols and quantitative data for this synthesis, aimed at researchers and professionals in the fields of organic synthesis and fragrance chemistry. The intramolecular aldol condensation is a robust and scalable method for the preparation of this important fragrance ingredient.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound via the intramolecular aldol condensation of 2,5-undecanedione.

ParameterProtocol 1 (Organic Syntheses)Protocol 2
Starting Material 2,5-Undecanedione2,5-Undecanedione
Base Sodium Hydroxide (NaOH)2% aqueous NaOH
Solvent Water/EthanolWater/Ethanol
Reactant Molar Ratio 1.25 : 1 (Diketone : Base)Not specified
Reaction Temperature RefluxReflux
Reaction Time 6 hours6 hours
Yield Not explicitly stated for this step87%
Reference Organic Syntheses, Coll. Vol. 6, p.783 (1988); Vol. 56, p.49 (1977)Synthetic Communications, 8(2), 103-107 (1978)

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydroxide

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

  • 2,5-Undecanedione

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • A solution of 16.0 g (0.4 mol) of sodium hydroxide in 800 mL of water and 200 mL of ethanol is prepared in a 2000-mL round-bottomed flask.

  • To this solution, 92.1 g (0.5 mol) of 2,5-undecanedione is added.

  • The mixture is heated to reflux with stirring for 6 hours.

  • After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with water and then with a saturated sodium chloride solution.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Protocol 2: Alternative Synthesis of this compound

This protocol provides a slightly different scale and work-up procedure.

Materials:

  • 2,5-Undecanedione

  • 2% aqueous Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • A mixture of 500 mg (2.72 mmol) of 2,5-undecanedione, 13 mL of 2% aqueous NaOH, and 4 mL of ethanol is prepared in a round-bottomed flask.

  • The mixture is refluxed with stirring for 6 hours.

  • After the reaction is complete, the mixture is cooled and subjected to a standard work-up procedure, which typically involves dilution with water and extraction with an organic solvent.

  • The combined organic layers are dried and the solvent is evaporated to yield the product.

  • Purification can be achieved by distillation, for example, using a Kugelrohr apparatus.

Reaction Pathway and Logic

The intramolecular aldol condensation of 2,5-undecanedione proceeds through a series of equilibrium steps. The reaction is initiated by the deprotonation of an α-carbon to form an enolate, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. This cyclization is followed by dehydration to yield the final α,β-unsaturated ketone. The formation of a five-membered ring is thermodynamically more favorable than the alternative formation of a highly strained three-membered ring.

Intramolecular_Aldol_Condensation diketone 2,5-Undecanedione enolate Enolate diketone->enolate Deprotonation base Base (e.g., OH⁻) alkoxide Cyclic Alkoxide enolate->alkoxide Intramolecular Attack aldol Aldol Adduct alkoxide->aldol Protonation This compound This compound aldol->this compound Dehydration (Elimination) water Water

Caption: Intramolecular aldol condensation of 2,5-undecanedione.

References

Application Notes and Protocols: Grignard Reaction in the Synthesis of Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the synthesis of dihydrojasmone, a valuable fragrance component, with a specific focus on the application of the Grignard reaction. The described methodology utilizes levulinic acid as a starting material and proceeds through a Weinreb amide intermediate, followed by a key Grignard reaction to form a 1,4-diketone, which is subsequently cyclized.

Introduction

This compound (3-methyl-2-pentylcyclopent-2-en-1-one) is a significant compound in the fragrance industry, prized for its warm, floral, and fruity aroma. Its synthesis has been a subject of considerable interest, with various routes developed to achieve efficient production. One effective strategy involves the construction of a key intermediate, undecane-2,5-dione, via a Grignard reaction. This approach offers a robust and reliable method for the formation of the carbon skeleton required for the final cyclopentenone structure. The use of a Weinreb amide as the electrophile in the Grignard reaction is particularly advantageous as it prevents the common issue of over-addition, thus leading to the desired ketone in good yield.

Overall Synthetic Pathway

The synthesis of this compound from levulinic acid can be summarized in the following key steps:

  • Weinreb Amide Formation: Levulinic acid is converted to its corresponding N-methoxy-N-methylamide (Weinreb amide).

  • Ketal Protection: The ketone functional group of the Weinreb amide is protected as a ketal to prevent its reaction in the subsequent Grignard step.

  • Grignard Reaction: The protected Weinreb amide reacts with a hexylmagnesium bromide Grignard reagent to form the 1,4-diketone, undecane-2,5-dione, after acidic workup which also removes the ketal protecting group.

  • Intramolecular Aldol Condensation: The resulting undecane-2,5-dione undergoes a base-catalyzed intramolecular aldol condensation to yield this compound.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepReactantReagent/CatalystProductYield (%)
Grignard Reaction N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol)Hexylmagnesium bromide (4.20 mL, 4.16 mmol)Undecane-2,5-dione43.3%[1]
Cyclization Undecane-2,5-dione (0.22 g, 1.20 mmol)2% NaOH solutionThis compound28.0%[1]

Experimental Protocols

Grignard Reaction for the Synthesis of Undecane-2,5-dione[1]

This protocol describes the reaction of the protected levulinic acid Weinreb amide with hexylmagnesium bromide.

Materials:

  • N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol)

  • Hexylmagnesium bromide (2.0 M in diethyl ether, 2.08 mL, 4.16 mmol)

  • Anhydrous Tetrahydrofuran (THF, 30 mL)

  • 0.5 N Hydrochloric acid (HCl, 20 mL)

  • Saturated sodium bicarbonate solution (40 mL)

  • Saturated sodium chloride solution (brine, 15 mL)

  • Dichloromethane (CH₂Cl₂, 20 mL)

  • Magnesium sulfate (MgSO₄)

  • 100 mL round-bottom flask

  • Stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask containing a stir bar, add N-methoxy-N-methyl-4,4-dimethoxypentanamide (0.57 g, 2.77 mmol) and 30 mL of anhydrous THF under a nitrogen atmosphere.

  • Cool the reaction mixture in an ice bath.

  • Slowly add hexylmagnesium bromide (2.08 mL, 4.16 mmol) to the stirring solution.

  • Allow the reaction to stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes.

  • Quench the reaction by the slow addition of 20 mL of 0.5 N HCl and allow the mixture to stir overnight at room temperature.

  • Dilute the mixture with 20 mL of dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and saturated sodium chloride solution (15 mL).

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield undecane-2,5-dione as a viscous yellow oil (0.22 g, 43.3% yield).

  • The crude product can be purified by silica gel chromatography.

Intramolecular Aldol Condensation for the Synthesis of this compound[1]

This protocol describes the base-catalyzed cyclization of undecane-2,5-dione.

Materials:

  • Undecane-2,5-dione (0.22 g, 1.20 mmol)

  • 2% Sodium hydroxide (NaOH) solution (20 mL)

  • Ethanol (4 mL)

  • Water (20 mL)

  • Diethyl ether (40 mL)

  • Magnesium sulfate (MgSO₄)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, combine undecane-2,5-dione (0.22 g, 1.20 mmol), 20 mL of 2% NaOH solution, and 4 mL of ethanol.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).

  • Combine the organic layers and dry over magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to afford this compound as a light brown liquid (0.06 g, 28.0% yield).

Visualizations

Grignard_Synthesis_Workflow Levulinic_Acid Levulinic Acid Weinreb_Amide Weinreb Amide Formation Levulinic_Acid->Weinreb_Amide Protected_Amide Ketal Protection Weinreb_Amide->Protected_Amide Grignard_Reaction Grignard Reaction with Hexylmagnesium Bromide Protected_Amide->Grignard_Reaction Diketone Undecane-2,5-dione Grignard_Reaction->Diketone Cyclization Intramolecular Aldol Condensation Diketone->Cyclization This compound This compound Cyclization->this compound

Caption: Overall workflow for the synthesis of this compound.

Grignard_Reaction_Scheme Weinreb Protected Weinreb Amide reactants_label + Weinreb->reactants_label Grignard Hexylmagnesium Bromide Diketone Undecane-2,5-dione Grignard->Diketone 1) THF, 0°C 2) H₃O⁺ workup Side_product Mg(OH)Br & N,O-dimethylhydroxylamine reactants_label->Grignard

Caption: Grignard reaction for the formation of the 1,4-diketone.

References

Application Note: Purification of Dihydrojasmone by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of dihydrojasmone, a widely used fragrance and flavor compound, utilizing silica gel column chromatography. This compound, often synthesized in laboratories, can contain various impurities such as unreacted starting materials and side-products. The described method effectively separates this compound from these impurities, yielding a high-purity product suitable for research and development applications. This document outlines the necessary materials, a step-by-step experimental protocol, and methods for analyzing the purified product.

Introduction

This compound (3-methyl-2-pentyl-2-cyclopenten-1-one) is a synthetic cyclic ketone with a characteristic floral, jasmine-like aroma.[1] It is a key ingredient in the fragrance and flavor industries and a common target in synthetic organic chemistry research. Laboratory synthesis of this compound can result in a crude product containing unreacted starting materials, intermediates, and by-products, necessitating an efficient purification step.[2]

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] The principle of this technique relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or solvent mixture).[4] By carefully selecting the mobile phase, components of a mixture can be separated based on their polarity. This application note details a robust method for the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate solvent system.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for its handling and analysis during the purification process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₈O[5]
Molecular Weight 166.26 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 120-121 °C at 12 mmHg[5]
Density 0.916 g/mL at 25 °C[5]
Solubility Soluble in ethanol and fats; very slightly soluble in water.
Refractive Index n20/D 1.479[5]

Experimental Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. The scale can be adjusted by modifying the column size and solvent volumes accordingly.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh)

  • Mobile Phase Solvents: n-Hexane (reagent grade), Ethyl acetate (reagent grade)

  • Crude this compound: (~1-2 g)

  • Glass Chromatography Column: (e.g., 40-50 cm length, 2-3 cm diameter) with a stopcock

  • Sample Loading Apparatus: Pipettes or a separatory funnel

  • Fraction Collection: Test tubes or flasks

  • Analytical Equipment: Thin Layer Chromatography (TLC) plates (silica gel coated), UV lamp, developing chamber, Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Glassware: Beakers, Erlenmeyer flasks, round-bottom flasks

  • Other: Cotton or glass wool, sand, rotary evaporator

Workflow Diagram

Dihydrojasmone_Purification_Workflow Workflow for this compound Purification cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Chromatography Column (Slurry Packing) load_sample Load Sample onto Column prep_column->load_sample prep_mobile_phase Prepare Mobile Phase (Hexane:Ethyl Acetate) elution Elute with Mobile Phase (Isocratic or Gradient) prep_mobile_phase->elution prep_sample Prepare Crude Sample (Dissolve in minimal solvent) prep_sample->load_sample load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal purity_assessment Assess Purity (GC-MS) solvent_removal->purity_assessment end_product Pure this compound purity_assessment->end_product start Start start->prep_column

Caption: A workflow diagram illustrating the key stages in the purification of this compound by column chromatography.

Detailed Procedure

Step 1: Preparation of the Chromatography Column (Slurry Packing Method)

  • Secure the glass column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer (approx. 1 cm) of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). A typical ratio of silica gel to crude sample is 30:1 to 50:1 by weight.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase during sample loading.

Step 2: Sample Preparation and Loading

  • Dissolve the crude this compound (1-2 g) in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane to ensure complete dissolution.

  • Carefully add the sample solution to the top of the column using a pipette, allowing it to be absorbed into the sand layer.

  • Rinse the sample flask with a small amount of the mobile phase and add this to the column to ensure all the sample is transferred.

  • Once the sample has been fully absorbed into the stationary phase, carefully add the mobile phase to the top of the column.

Step 3: Elution and Fraction Collection

  • Begin the elution by opening the stopcock to allow the mobile phase to flow through the column. A flow rate of 2-5 mL/minute is generally suitable.

  • Isocratic Elution: Start with a low polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate. This is suitable if the impurities are significantly more or less polar than this compound.

  • Gradient Elution (Recommended): A gradient elution can provide better separation.[4] Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is provided in Table 2.

  • Collect the eluent in fractions of approximately 10-20 mL in test tubes or flasks.

Table 2: Suggested Gradient Elution Profile

Fraction NumbersMobile Phase Composition (Hexane:Ethyl Acetate, v/v)Expected Eluted Compounds
1-1098:2Non-polar impurities
11-3095:5This compound
31-4090:10More polar impurities
41-5080:20Highly polar impurities

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate. Develop the plate in a chamber with a suitable mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp. This compound, being a ketone, may also be visualized using a potassium permanganate stain.

  • Combine the fractions that contain pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless to pale yellow oil.

Purity Assessment

The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will confirm the identity of the this compound and quantify any remaining impurities. A purity of >98% is typically achievable with this method.

Data Presentation

The progress and success of the purification can be quantified and summarized.

Table 3: Typical TLC Retention Factors (Rf) in Hexane:Ethyl Acetate (80:20)

CompoundExpected Rf Value
Non-polar Impurities> 0.8
This compound ~0.4 - 0.6
Polar Impurities< 0.3

Note: Rf values are indicative and may vary depending on the specific TLC plate, solvent saturation, and temperature.

Table 4: Expected Yield and Purity

ParameterTypical Value
Yield 70-85%
Purity (by GC-MS) > 98%

Logical Relationships and Pathways

The logical flow of the decision-making process during the purification is outlined below.

Caption: A flowchart detailing the logical steps and decision points in the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound from crude synthetic mixtures. By following these steps, researchers can obtain high-purity this compound suitable for a variety of applications in fragrance, flavor, and chemical synthesis research. The use of gradient elution in column chromatography offers excellent separation of impurities, and subsequent analysis by GC-MS confirms the purity of the final product.

References

Application Note: Analysis of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Dihydrojasmone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (3-methyl-2-pentyl-2-cyclopenten-1-one) is a widely used fragrance ingredient in cosmetics, perfumes, and other consumer products. The methodology presented herein is applicable for quality control, stability testing, and research and development purposes. This document provides detailed sample preparation procedures, GC-MS parameters, and data analysis guidelines.

Introduction

This compound is a synthetic aromatic ketone known for its pleasant, jasmine-like floral and fruity odor. Its analysis is crucial for ensuring product quality and consistency, as well as for regulatory compliance in the cosmetic and fragrance industries. Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This method offers high sensitivity and selectivity, enabling accurate and reliable measurements.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Creams

This protocol is suitable for the extraction of this compound from a cosmetic cream matrix.

Materials:

  • Cosmetic cream sample containing this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Syringe filters (0.45 µm, PTFE)

  • GC vials (2 mL)

Procedure:

  • Weigh 1.0 g of the cosmetic cream sample into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic solvent.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer from the cream matrix.

  • Carefully transfer the supernatant (MTBE layer) to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected supernatant to remove any residual water.

  • Filter the dried extract through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.

  • The sample is now ready for GC-MS analysis.

Sample Preparation: Direct Dilution for Perfume and Cologne Samples

For liquid samples such as perfumes and colognes where this compound is already in a solvent, a simple dilution is sufficient.

Materials:

  • Perfume or cologne sample

  • Hexane, HPLC grade

  • GC vials (2 mL)

Procedure:

  • Pipette 100 µL of the perfume or cologne sample into a 2 mL GC vial.

  • Add 900 µL of hexane to the vial.

  • Cap the vial and vortex briefly to mix.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters can be used for the analysis of this compound.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Oven Temperature Program Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 300 amu
Solvent Delay 3 minutes

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 1 to 100 µg/mL. The peak area of the target ion is plotted against the concentration.

Analyte Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z) Linearity (R²) Limit of Quantification (LOQ)
This compound~12.5110166, 95, 67> 0.9951 µg/mL

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions.

Mass Spectral Data

The identification of this compound is confirmed by its mass spectrum. The key fragment ions are summarized below.

Fragment Ion (m/z) Relative Abundance (%) Proposed Fragment
16620[M]⁺ (Molecular Ion)
110100[M - C₄H₈]⁺
9545[C₇H₇O]⁺
6750[C₅H₇]⁺
4185[C₃H₅]⁺

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cosmetic Cream) Extraction Liquid-Liquid Extraction (e.g., with MTBE) Sample->Extraction Solid/Semi-solid Matrix Filtration Filtration Extraction->Filtration Dilution Direct Dilution (for liquid samples) GC_Vial Sample in GC Vial Dilution->GC_Vial Filtration->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification Perfume_Sample Perfume/Cologne Sample Perfume_Sample->Dilution Liquid Matrix

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Major Fragments cluster_legend Legend This compound This compound m/z 166 [C₁₁H₁₈O]⁺ frag110 m/z 110 [C₇H₁₀O]⁺ Base Peak This compound:f1->frag110:f0 - C₄H₈ frag95 m/z 95 [C₇H₇O]⁺ This compound:f1->frag95:f0 - C₅H₁₁ frag67 m/z 67 [C₅H₇]⁺ frag110:f0->frag67:f0 - C₂H₃O frag95:f0->frag67:f0 - CO frag41 m/z 41 [C₃H₅]⁺ l1 [M]⁺: Molecular Ion l2 m/z: Mass-to-charge ratio

Caption: Proposed fragmentation pathway of this compound.

Application Notes and Protocols: Dihydrojasmone in the Fragrance and Perfume Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmone (CAS No. 1128-08-1), a synthetic fragrance ingredient, is a cornerstone in modern perfumery, valued for its powerful and versatile floral-fruity aroma. Though its name suggests a direct link to jasmine, it is not found in jasmine oil but is present in trace amounts in Osmanthus fragrans.[1] Its scent profile is characterized by a rich, jasmine-like floralcy with fresh, herbaceous, and fruity undertones, often with woody and myrrh-like nuances.[1][2][3] this compound is frequently used as a more cost-effective alternative to cis-jasmone, providing depth and radiance to a wide array of fragrance compositions.[4] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of this compound in the fragrance industry.

Physicochemical and Olfactory Properties

This compound's utility in fragrance formulations is dictated by its specific physical and sensory characteristics. A summary of these key properties is provided below.

PropertyValueReferences
Molecular Formula C₁₁H₁₈O[4]
Molecular Weight 166.26 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Floral (jasmine-like), fruity, fresh, herbal, woody, myrrh[1][2][3][5]
Odor Strength Medium[4][6]
Substantivity on Blotter 40 hours[2]
Vapor Pressure 0.01 mmHg @ 20°C[4][5][6]
Boiling Point 120°C @ 12 mmHg[4]
Flash Point 96°C[4]
Solubility Soluble in alcohol; very slightly soluble in water[4][6]

Applications in Fragrance Formulations

This compound is a versatile ingredient employed across various fragrance applications due to its excellent stability and blooming characteristics.

Application CategoryTypical Use Level in ConcentrateNotesReferences
Fine Fragrances 0.03% - 5.0% (Typical average 0.3%)Enhances floral and fruity notes, particularly in jasmine, lily-of-the-valley, and tuberose accords. Also used to add natural green aspects to lavender and bergamot.[2][6]
Cosmetics & Personal Care Varies by product typeUsed in lotions, creams, shampoos, and body washes to impart a long-lasting, pleasant scent.
Household Products Varies by product typeIncorporated into air fresheners and room sprays for its fresh and inviting aroma.
Candles & Aromatherapy Varies by product typeContributes to a calming and pleasant ambiance.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Aldol Condensation

This protocol describes a common synthetic route to this compound from 2,5-undecanedione.[4]

Materials:

  • 2,5-Undecanedione

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • Ethanol (C₂H₅OH)

  • 2000-mL round-bottomed flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Prepare a solution of 16.0 g (0.4 mol) of sodium hydroxide in 800 mL of water and 200 mL of ethanol in a 2000-mL round-bottomed flask.

  • To this solution, add 92.1 g (0.5 mol) of 2,5-undecanedione.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically several hours), the reaction mixture is worked up. This usually involves neutralization of the base, extraction of the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washing of the organic phase, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.

  • The crude this compound is then purified by vacuum distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaOH_sol NaOH Solution (16g NaOH in 800mL H₂O and 200mL Ethanol) Reaction_Vessel Reaction Vessel (2000-mL Flask) NaOH_sol->Reaction_Vessel Undecanedione 2,5-Undecanedione (92.1g) Undecanedione->Reaction_Vessel Stirring Vigorous Stirring (Room Temperature) Reaction_Vessel->Stirring Neutralization Neutralization Stirring->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product Purified this compound Distillation->Final_Product

Caption: Synthesis workflow for this compound.

Protocol 2: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound in a fragrance oil, which can be adapted for specific instrumentation and sample matrices.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5, or equivalent)

Sample Preparation:

  • Dilute the fragrance oil containing this compound in a suitable solvent (e.g., ethanol or hexane) to a final concentration of approximately 100-1000 ppm. For a 10% solution of this compound in DPG, a further dilution will be required.[7][8]

  • If necessary, add an internal standard for quantitative analysis.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split or splitless, depending on the concentration

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 3°C/min to 280°C

    • Final hold: 280°C for 10-20 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum. The mass spectrum should be compared to a reference spectrum from a library (e.g., NIST, Wiley).

  • For quantitative analysis, integrate the peak area of this compound and the internal standard (if used) and calculate the concentration based on a calibration curve.

G cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Fragrance_Sample Fragrance Sample Dilution Dilution (Ethanol/Hexane) Fragrance_Sample->Dilution Internal_Std Internal Standard (Optional) Dilution->Internal_Std Injection Injection Internal_Std->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Peak_ID Peak Identification (Retention Time & Mass Spectrum) Detection->Peak_ID Quantification Quantification (Peak Area) Peak_ID->Quantification Result Purity/Concentration of this compound Quantification->Result

Caption: GC-MS workflow for this compound analysis.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific OR that binds to this compound is not definitively identified in publicly available literature, the general signaling cascade is well-understood.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor. This activates the associated G-protein (Gαolf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

G cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_Channel CNG Ion Channel Depolarization Neuron Depolarization CNG_Channel->Depolarization Influx This compound This compound (Odorant) This compound->OR Binds ATP ATP ATP->AC cAMP->CNG_Channel Opens Cations Cations (Na⁺, Ca²⁺) Cations->CNG_Channel Signal Signal to Brain Depolarization->Signal

Caption: General olfactory signaling pathway.

Safety and Regulatory Information

  • IFRA: this compound is not restricted by the 51st amendment of the International Fragrance Association (IFRA) standards.[4]

  • RIFM: The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound. It has been found to have the potential for skin sensitization in a small fraction of individuals. RIFM has established maximum acceptable concentration levels for its use in various product categories to prevent sensitization.[9]

  • Allergens: this compound does not contain any declarable allergens according to current regulations.[4]

  • Stability: It is noted to be unstable in acidic products (with the exception of fabric conditioners) and in highly alkaline detergents.[4]

References

Dihydrojasmone as a Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrojasmone (FEMA No. 3763, CAS No. 1128-08-1) is a synthetic flavoring substance valued for its characteristic floral and fruity aroma and taste.[1][2] Chemically, it is 3-methyl-2-pentyl-2-cyclopenten-1-one. This document provides detailed application notes and experimental protocols for the use of this compound as a flavoring agent in various food and beverage matrices. It is intended for researchers, scientists, and drug development professionals working on flavor applications and analysis.

Flavor Profile: this compound is characterized by a complex flavor profile that includes floral (jasmine-like), fruity, green, and woody notes.[1][3][4] Its taste at a concentration of 10 ppm is described as sweet, floral, green, and herbal with a citrus nuance.[3]

Regulatory Status: this compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Quantitative Data

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₁H₁₈O
Molecular Weight 166.26 g/mol
Appearance Colorless to pale yellow liquid[3]
Boiling Point 120-121 °C at 12 mmHg[3]
Density 0.916 g/mL at 25 °C
Refractive Index n20/D 1.479
Solubility Very slightly soluble in water; soluble in alcohol and fats.[3]
Vapor Pressure 0.01 mmHg at 20 °C[3]
Flash Point 96 °C
Flavor Thresholds
Threshold TypeMediumValueReference
Taste Threshold Water10 ppm[3]
Odor Threshold Not AvailableData not available
Recommended Usage Levels in Food and Beverages

The following table summarizes the average and maximum use levels for this compound in various food categories as determined by FEMA.

Food CategoryAverage Use Level (ppm)Maximum Use Level (ppm)
Beverages, Non-alcoholic -2.0
Chewing Gum -85.0
Frozen Dairy -10.0
Baked Goods Not specifiedNot specified
Beverages, Alcoholic Not specifiedNot specified
Breakfast Cereals Not specifiedNot specified
Cheese Not specifiedNot specified
Condiments, Relishes Not specifiedNot specified
Confections, Frostings Not specifiedNot specified
Egg Products Not specifiedNot specified
Fats and Oils Not specifiedNot specified
Fish Products Not specifiedNot specified

Signaling Pathways in Flavor Perception

The perception of flavor is a complex interplay between the sense of smell (olfaction) and the sense of taste (gustation). Both of these sensory modalities rely on G-protein coupled receptors (GPCRs).

Olfactory Signaling Pathway

The aroma of this compound is detected by olfactory receptors in the nasal cavity. This process initiates a signaling cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel Cyclic Nucleotide-gated (CNG) Channel Ca_ion CNG_channel->Ca_ion Influx Na_ion CNG_channel->Na_ion Influx This compound This compound This compound->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Transmits

Olfactory Signaling Pathway for this compound
Gustatory Signaling Pathway (Sweet Taste)

The sweet taste component of this compound is perceived by taste receptors on the tongue. The primary receptor for sweet taste is a heterodimer of two GPCRs, T1R2 and T1R3.

Sweet_Taste_Signaling_Pathway cluster_membrane Taste Receptor Cell Membrane Sweet_Receptor Sweet Receptor (T1R2/T1R3) G_protein G-protein (Gustducin) Sweet_Receptor->G_protein Activates PLC Phospholipase C (PLCβ2) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->Sweet_Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_ion ER->Ca_ion Releases TRPM5 TRPM5 Channel Ca_ion->TRPM5 Opens Depolarization Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Signal_to_Brain Signal to Brain ATP_release->Signal_to_Brain Transmits

Gustatory Signaling Pathway for Sweet Taste

Experimental Protocols

Sensory Evaluation Protocol: Descriptive Analysis of this compound in a Beverage Matrix

This protocol outlines a method for the descriptive sensory analysis of this compound in a model beverage system.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panel_Selection Panelist Selection & Training (n=8-12, trained in floral/fruity aromas) Sample_Prep Sample Preparation (this compound in sugar-acid solution at varying concentrations, e.g., 1, 5, 10 ppm) Panel_Selection->Sample_Prep Presentation Sample Presentation (Randomized, blind-coded, controlled temperature) Sample_Prep->Presentation Reference_Prep Reference Standard Preparation (e.g., jasmine tea, linalool solution) Evaluation_Session Sensory Evaluation (Panelists rate intensity of attributes on a line scale) Reference_Prep->Evaluation_Session Presentation->Evaluation_Session Data_Collection Data Collection (Collect scores for each attribute) Evaluation_Session->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results Results Interpretation (Flavor profile generation) Statistical_Analysis->Results

Workflow for Sensory Evaluation

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe aromas.

    • Train panelists on the recognition and intensity scaling of floral and fruity aromas using reference standards (e.g., jasmine essential oil, linalool, beta-ionone).

  • Sample Preparation:

    • Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.

    • Prepare stock solutions of this compound in ethanol.

    • Spike the base solution with the this compound stock solution to achieve desired concentrations (e.g., 1, 5, and 10 ppm). Prepare a control sample with only the base solution.

  • Sensory Evaluation Session:

    • Present the samples to the panelists in a randomized and blind-coded manner in a sensory evaluation booth with controlled lighting and temperature.

    • Provide panelists with a scoresheet containing a list of descriptive attributes (e.g., jasmine, floral, fruity, green, sweet, woody) and a 15-cm line scale for intensity rating.

    • Instruct panelists to evaluate the aroma and flavor of each sample and rate the intensity of each attribute. Panelists should rinse their mouths with deionized water between samples.

  • Data Analysis:

    • Collect the intensity scores from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the flavor profiles.

Analytical Protocol: Quantification of this compound in a Beverage Matrix by GC-MS

This protocol provides a method for the extraction and quantification of this compound from a beverage matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample_Collection Sample Collection (e.g., 10 mL of beverage) Extraction Liquid-Liquid Extraction (with dichloromethane or similar solvent) Sample_Collection->Extraction Concentration Concentration (Evaporate solvent under nitrogen stream) Extraction->Concentration Reconstitution Reconstitution (in a suitable solvent, e.g., hexane) Concentration->Reconstitution Injection Injection into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification_Result Quantification of this compound Peak_Integration->Quantification_Result Calibration_Curve Calibration Curve Generation (using this compound standards) Calibration_Curve->Quantification_Result

Workflow for GC-MS Analysis

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of the beverage sample in a separatory funnel, add 10 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

    • Add an internal standard (e.g., methyl undecanoate) and adjust the final volume to 1 mL with hexane.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at 5 °C/min.

      • Ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-350.

  • Quantification:

    • Prepare a series of calibration standards of this compound with the internal standard in hexane.

    • Analyze the standards using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Quantify the amount of this compound in the sample extract using the calibration curve.

Stability and Applications

This compound exhibits good stability in a variety of product matrices, including alcoholic fine fragrances, antiperspirants, fabric softeners, liquid detergents, and soaps.[3] Its floral and fruity characteristics make it suitable for a wide range of applications in the food and beverage industry:

  • Beverages: Adds floral and fruity notes to non-alcoholic drinks.

  • Dairy Products: Provides creamy and lactonic notes to frozen dairy products, and can enhance peach, apricot, and mango flavors.

  • Confectionery: Used in chewing gum and other confections for its long-lasting floral and fruity flavor.

  • Baked Goods: Can be used to impart subtle floral notes.

Conclusion

This compound is a versatile and stable flavoring ingredient with a desirable floral and fruity profile. Its GRAS status and favorable safety evaluations make it a suitable choice for a variety of food and beverage applications. The protocols provided in this document offer a framework for the sensory and analytical evaluation of this compound, enabling researchers and product developers to effectively utilize this compound in their formulations. Further research to determine the odor threshold and expand the quantitative usage data across more food categories would be beneficial for the flavor industry.

References

Protocol for the Enantioselective Synthesis of (+)-Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The enantioselective synthesis of dihydrojasmone, a valuable fragrance component, is of significant interest due to the distinct olfactory properties of its enantiomers. This document outlines a detailed protocol for the synthesis of (+)-dihydrojasmone, focusing on a key asymmetric hydrogenation step to establish the chiral center. The primary strategy involves the preparation of a prochiral precursor, methyl dehydrojasmonate, followed by an enantioselective hydrogenation using a chiral Ruthenium-DuPHOS catalyst system. This method is based on established industrial processes and provides high enantioselectivity and yield.

Key Synthetic Strategy

The overall synthetic approach is a multi-step process beginning with the synthesis of a key intermediate, an unsaturated cyclopentenone derivative. This precursor then undergoes a highly selective asymmetric hydrogenation to introduce the desired stereochemistry. The final product, (+)-dihydrojasmone, is obtained after subsequent chemical transformations.

Experimental Protocols

I. Synthesis of Methyl 2-(2-pentynyl)-3-oxocyclopent-1-ene-1-acetate (Dehydro-methyl jasmonate)

This precursor can be synthesized through various routes. A common method involves the alkylation of a cyclopentenone derivative with a pentynyl halide.

Materials:

  • 3-Methoxy-2-methyl-2-cyclopenten-1-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-bromo-2-pentyne

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-methoxy-2-methyl-2-cyclopenten-1-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 1-bromo-2-pentyne (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(2-pentynyl)-3-oxocyclopent-1-ene-1-acetate.

II. Enantioselective Hydrogenation of Methyl 2-(2-pentynyl)-3-oxocyclopent-1-ene-1-acetate

This is the crucial step for establishing the stereocenter. The protocol is adapted from the principles outlined in the industrial synthesis by Dobbs et al.[1][2][3]

Materials:

  • Methyl 2-(2-pentynyl)-3-oxocyclopent-1-ene-1-acetate

  • --INVALID-LINK-- or a similar chiral Ru-DuPHOS catalyst

  • Methanol (degassed)

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure reactor, dissolve methyl 2-(2-pentynyl)-3-oxocyclopent-1-ene-1-acetate (1.0 eq) in degassed methanol.

  • Add the chiral Ruthenium catalyst (0.01 - 1 mol%).

  • Seal the reactor, purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or GC).

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product, methyl (+)-dihydrojasmonate, can be purified by column chromatography if necessary.

III. Conversion of Methyl (+)-Dihydrojasmonate to (+)-Dihydrojasmone

The final step involves the decarboxylation of the methyl ester to yield the target molecule.

Materials:

  • Methyl (+)-dihydrojasmonate

  • Lithium chloride (LiCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl (+)-dihydrojasmonate (1.0 eq) in a mixture of DMSO and water, add lithium chloride (2.0 eq).

  • Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (+)-dihydrojasmone.

Data Presentation

StepProductCatalystSolventTemp (°C)Pressure (atm H₂)Yield (%)e.e. (%)
II Methyl (+)-dihydrojasmonate--INVALID-LINK--Methanol25-505-50>95>98

Visualizations

Synthetic Pathway

Enantioselective_Synthesis_of_this compound cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Conversion Start 3-Methoxy-2-methyl- 2-cyclopenten-1-one Precursor Methyl 2-(2-pentynyl)-3-oxo- cyclopent-1-ene-1-acetate (Dehydro-methyl jasmonate) Start->Precursor 1. NaH, THF 2. 1-bromo-2-pentyne Intermediate Methyl (+)-dihydrojasmonate Precursor->Intermediate H₂, [Ru((-)-Me-DuPHOS)] Methanol Final (+)-Dihydrojasmone Intermediate->Final LiCl, DMSO, H₂O, Δ

Caption: Overall synthetic scheme for (+)-Dihydrojasmone.

Experimental Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow Start Dissolve Precursor in Methanol Add_Catalyst Add Chiral Ru-DuPHOS Catalyst Start->Add_Catalyst Reactor_Setup Seal and Purge Reactor with H₂ Add_Catalyst->Reactor_Setup Pressurize Pressurize with H₂ Reactor_Setup->Pressurize React Stir at Controlled Temperature Pressurize->React Monitor Monitor Reaction Progress (TLC/GC) React->Monitor Monitor->React Incomplete Workup Vent, Purge, and Concentrate Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Product Obtain Methyl (+)-dihydrojasmonate Purify->Product

Caption: Workflow for the key asymmetric hydrogenation step.

References

Dihydrojasmone: A Key Modulator of Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydrojasmone, a derivative of the well-characterized phytohormone jasmonic acid, is emerging as a significant signaling molecule in the intricate network of plant defense. As members of the jasmonate family, these lipid-derived compounds are central to orchestrating responses to a wide array of biotic and abiotic stresses, including herbivory and pathogen attacks.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in elucidating the role of this compound in plant immunity.

Biosynthesis of this compound

The biosynthesis of jasmonates is a well-documented process that originates from the chloroplast and is completed in the peroxisome. The pathway begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic reactions to jasmonic acid.[3][4][5] this compound is a derivative of jasmonic acid, and its formation likely involves the reduction of the double bond in the pentenyl side chain of jasmonic acid. However, the specific enzymes catalyzing this conversion in plants have not been fully characterized.

Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Unstable_Allene_Oxide Unstable_Allene_Oxide 13-HPOT->Unstable_Allene_Oxide AOS 12-oxo-PDA 12-oxo-PDA OPDA_import 12-oxo-PDA 12-oxo-PDA->OPDA_import Unstable_Allene_Oxide->12-oxo-PDA AOC JA_precursor JA_precursor OPDA_import->JA_precursor OPR3 Jasmonic_Acid_peroxisome Jasmonic Acid JA_precursor->Jasmonic_Acid_peroxisome β-oxidation Jasmonic_Acid_cytosol Jasmonic Acid Jasmonic_Acid_peroxisome->Jasmonic_Acid_cytosol This compound This compound Jasmonic_Acid_cytosol->this compound Reduction?

A simplified diagram of the Jasmonate Biosynthesis Pathway.

Signaling Pathway of this compound

This compound is presumed to function through the canonical jasmonate signaling pathway, which is initiated by the binding of the bioactive ligand to the F-box protein CORONATINE INSENSITIVE1 (COI1).[6][7] This interaction forms a co-receptor complex with JASMONATE ZIM-DOMAIN (JAZ) proteins, leading to the ubiquitination and subsequent degradation of these JAZ repressors by the 26S proteasome.[8] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of a suite of defense-related genes.[1][3] While jasmonoyl-isoleucine (JA-Ile) is the most well-studied ligand for COI1, it is plausible that this compound or its derivatives can also be perceived by this receptor complex, thereby triggering downstream defense responses.

Jasmonate Signaling Pathway cluster_nucleus Nucleus This compound This compound COI1 COI1 This compound->COI1 Binding? JAZ JAZ COI1->JAZ Forms co-receptor MYC2 MYC2 JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination Defense_Genes Defense_Genes MYC2->Defense_Genes Activates transcription

The proposed signaling pathway for this compound.

Role in Plant Defense Mechanisms

This compound and its derivatives have been shown to play a direct role in protecting plants against pathogens and herbivores.

  • Antifungal Activity: this compound produced by bacterial endophytes has demonstrated significant antifungal activity against leaf spot pathogens, suggesting its potential as a biocontrol agent.[9]

  • Insect Deterrence: Exogenous application of this compound and its derivatives has been found to hinder the foraging activity of aphids, indicating its role in deterring herbivorous insects.[10]

Quantitative Data on this compound-Induced Defense Responses

The application of methyl dihydrojasmonate (MDJ) has been shown to be a potent elicitor of secondary metabolite production in plant cell cultures. The following table summarizes the quantitative effects of MDJ on the biosynthesis of saponins, a class of defense-related compounds, in adventitious root cultures of Panax notoginseng.

Treatment GroupTotal Saponin Content (mg/g DW)Fold Change vs. Control
Control8.481.00
Jasmonic Acid (5 mg/L)71.948.48
Methyl Dihydrojasmonate (MDJ) Data not available for direct comparisonSignificant upregulation of saponin biosynthesis genes reported[11]

Note: While the study demonstrated a significant upregulation of saponin biosynthesis genes by MDJ, a direct quantitative comparison of total saponin content with the jasmonic acid treatment was not provided.[11]

Application Notes and Protocols

Protocol 1: Application of this compound as a Defense Elicitor

This protocol describes the preparation and application of this compound to induce defense responses in plants.

Materials:

  • This compound (or methyl dihydrojasmonate)

  • Ethanol (95%)

  • Tween® 20

  • Sterile deionized water

  • Spray bottle

Procedure:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in 95% ethanol. Store at -20°C.

  • Working Solution Preparation: On the day of application, dilute the stock solution in sterile deionized water to the desired final concentration (e.g., 100 µM). Add Tween® 20 to a final concentration of 0.02% (v/v) to act as a surfactant.

  • Application: Uniformly spray the leaves of the experimental plants with the this compound working solution until runoff. For control plants, use a solution containing the same concentrations of ethanol and Tween® 20 in sterile deionized water.

  • Incubation: Place the treated plants in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Sample Collection: Harvest tissues for analysis (e.g., gene expression, metabolite profiling) at various time points post-treatment (e.g., 6, 24, 48 hours).

Protocol 2: Extraction and Quantification of this compound from Plant Tissues by GC-MS

This protocol outlines a general method for the extraction and quantification of this compound from plant tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle or tissue lyser

  • Extraction solvent: 80% methanol with 1% acetic acid

  • Internal standard (e.g., D2-dihydrojasmone)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Homogenization: Freeze plant tissue (approx. 100 mg) in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of pre-chilled extraction solvent and the internal standard to the powdered tissue. Vortex vigorously and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash with a non-polar solvent to remove interfering compounds. Elute the jasmonates with a suitable solvent (e.g., methanol or acetonitrile).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization: Re-dissolve the dried extract in a suitable solvent and add the derivatization agent (MSTFA). Incubate at 60°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. Use a non-polar column for separation. Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard.

  • Quantification: Create a standard curve using known concentrations of a derivatized this compound standard. Calculate the concentration of this compound in the plant samples based on the peak area ratios relative to the internal standard.

Experimental Workflow Plant_Treatment Plant Treatment with this compound Tissue_Harvesting Tissue Harvesting at Time Points Plant_Treatment->Tissue_Harvesting RNA_Extraction RNA Extraction Tissue_Harvesting->RNA_Extraction Metabolite_Extraction Metabolite Extraction Tissue_Harvesting->Metabolite_Extraction qRT-PCR qRT-PCR for Defense Gene Expression RNA_Extraction->qRT-PCR LC-MS_GC-MS LC-MS or GC-MS for Metabolite Profiling Metabolite_Extraction->LC-MS_GC-MS Data_Analysis Data Analysis and Interpretation qRT-PCR->Data_Analysis LC-MS_GC-MS->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Dihydrojasmone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dihydrojasmone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is low. What are the potential causes and how can I improve it?

Low overall yield can stem from several factors throughout the synthesis process. Here are some common areas to investigate:

  • Purity of Starting Materials: Impurities in starting materials can lead to side reactions, consuming reactants and generating byproducts that complicate purification. Ensure all starting materials are of high purity. For instance, in syntheses starting from levulinic acid, ensure it is free from contaminants.[1]

  • Reaction Conditions: Suboptimal reaction conditions such as temperature, pressure, and reaction time can significantly impact yield. Each step of the synthesis has an optimal set of conditions that should be strictly followed. For example, in the hydrogenation of pyrethrins, the reaction can be carried out at room temperature or higher, and at atmospheric or elevated pressures.[2]

  • Catalyst Activity: In catalytic reactions, such as hydrogenation using platinum, palladium, or Raney nickel, the activity of the catalyst is crucial.[2] Ensure the catalyst is fresh or has been properly activated and stored. Catalyst poisoning by impurities can also reduce its effectiveness.

  • Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. If the reaction stalls, it might indicate an issue with reagents, catalyst, or reaction conditions.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. One common issue is the formation of over-addition products in Grignard reactions.[1] Using a stable metal-chelated intermediate can help minimize this.[1]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps like extraction and chromatography. Optimize your purification protocol to minimize these losses. For example, after steam distillation to purify this compound, recovery from the distillate with a suitable solvent like petroleum ether should be efficient.[2]

Q2: I am observing significant byproduct formation. How can I identify and minimize these side reactions?

Byproduct formation is a common issue. Here’s how to approach it:

  • Identify the Byproducts: Use analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to identify the structure of the major byproducts.

  • Review the Reaction Mechanism: Once the byproducts are identified, review the reaction mechanism to understand how they might be formed. For example, in the aldol condensation step to form the cyclopentenone ring, undesired polymerization or other condensation products can form under harsh basic or acidic conditions.

  • Optimize Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions.

    • Reagent Addition: Slow, controlled addition of reagents, particularly strong bases or organometallic reagents, can prevent localized high concentrations that may favor side reactions.

    • Protecting Groups: In multi-step syntheses, consider using protecting groups for sensitive functional groups to prevent them from participating in unwanted reactions.

Q3: My aldol condensation step to form the cyclopentenone ring is not working well. What should I check?

The intramolecular aldol condensation of a 1,4-diketone (like 2,5-undecanedione) is a critical step in many this compound syntheses.[3] If you are facing issues:

  • Choice and Concentration of Base/Acid: The choice and concentration of the acid or base catalyst are critical. A 2% NaOH solution is commonly used for the base-catalyzed cyclization.[1] If using an acid catalyst, a strong acid is typically required.[3] The concentration should be optimized to promote the desired intramolecular reaction without causing side reactions.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Ethanol is often used in combination with an aqueous base.[1]

  • Temperature and Reaction Time: Refluxing for an adequate amount of time (e.g., 6 hours) is often necessary to drive the reaction to completion.[1] Monitor the reaction progress to determine the optimal time.

  • Purity of the Diketone: Impurities in the 1,4-diketone precursor can interfere with the cyclization. Ensure the diketone is sufficiently pure before proceeding.

Q4: I am having trouble with the Grignard reaction step. What are the common pitfalls?

Grignard reactions are sensitive to a number of factors:

  • Anhydrous Conditions: Grignard reagents react readily with water. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, such as THF, are essential.

  • Purity of Magnesium: Use high-quality magnesium turnings. Activating the magnesium (e.g., with a small crystal of iodine) may be necessary to initiate the reaction.

  • Formation of the Grignard Reagent: The formation of the Grignard reagent is an exothermic reaction. Control the addition of the alkyl halide to the magnesium to maintain a steady reaction rate and prevent overheating.

  • Side Reactions: As mentioned earlier, over-addition to the substrate can be an issue. Slow addition of the substrate to the Grignard reagent at low temperatures can help to minimize this.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Reported Yields

Starting MaterialKey IntermediatesKey Reaction StepsReported YieldReference
Levulinic AcidWeinreb amide, 1,4-diketoneAmide formation, Grignard reaction, Aldol condensation28% (overall)[1]
Pentyl-substituted ynolate & Ethyl 4-oxopentanoate-Tandem [2+2] cycloaddition-Dieckmann condensation80%[1]
Pyrethrin Concentrate-HydrogenationNot explicitly stated for pure product, but neutral fraction yields are given.[2]
3-Methylcyclopent-2-en-2-ol-1-onePropylene ketal derivativeKetalization, Saponification53% for ketal formation, 80% for saponification product.[4]
Dihydrojasmonate2-amyl-2-chloro cyclopentanone-3-methyl acetateChlorination, Dechlorination, DecarboxylationHigh yield (not quantified)[5]
Heptanal & 3-buten-2-one2,5-undecanedioneStetter reaction, Aldol condensationNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Levulinic Acid [1]

  • Synthesis of the Weinreb Amide: Levulinic acid is reacted with 1,1'-carbonyldiimidazole (CDI) and N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide.

  • Ketal Protection: The carbonyl group of the Weinreb amide is protected as a ketal using p-toluenesulfonic acid, trimethyl orthoformate, and methanol.

  • Grignard Reaction to form 1,4-Diketone: The protected amide is reacted with hexyl magnesium bromide in anhydrous THF under a nitrogen atmosphere. The reaction is quenched with 0.5 N HCl.

  • Aldol Condensation: The resulting 1,4-diketone is refluxed in a mixture of 2% NaOH solution and ethanol for 6 hours. The mixture is then diluted with water and extracted with diethyl ether. The organic layer is dried, and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Synthesis via Intramolecular Aldol Condensation of 2,5-Undecanedione [3]

  • Preparation of 2,5-Undecanedione: Heptanal is reacted with 3-buten-2-one in the presence of a thiazolium salt catalyst.

  • Aldol Condensation: The resulting 2,5-undecanedione is mixed with a strong acid to induce intramolecular aldol condensation, yielding this compound.

Protocol 3: Synthesis via Hydrogenation of Pyrethrins [2]

  • Dissolution: A concentrate of pyrethrins is dissolved in a suitable solvent such as ethanol.

  • Hydrogenation: The solution is hydrogenated in the presence of a catalyst (e.g., reduced platinum oxide, Raney nickel, or palladium on charcoal) at room temperature or higher, and at atmospheric or elevated pressure.

  • Workup: The solution is filtered to remove the catalyst and then neutralized.

  • Extraction and Purification: The product is extracted with a non-polar solvent like petroleum ether. The solvent is removed, and the crude product can be further purified by steam distillation.

Visualizations

Dihydrojasmone_Synthesis_from_Levulinic_Acid Levulinic_Acid Levulinic Acid Weinreb_Amide Weinreb Amide Levulinic_Acid->Weinreb_Amide CDI, N,O-dimethyl- hydroxylamine HCl Protected_Amide Ketal-Protected Weinreb Amide Weinreb_Amide->Protected_Amide p-TsOH, Trimethyl orthoformate, MeOH Diketone Undecane-2,5-dione Protected_Amide->Diketone 1. Hexyl MgBr, THF 2. 0.5 N HCl This compound This compound Diketone->this compound 2% NaOH, EtOH, Reflux

Caption: Synthesis pathway of this compound starting from Levulinic Acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Pressure) Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity/Loading Start->Check_Catalyst Monitor_Reaction Monitor Reaction Progress (TLC/GC) Check_Purity->Monitor_Reaction Check_Conditions->Monitor_Reaction Check_Catalyst->Monitor_Reaction Analyze_Byproducts Identify Byproducts (NMR, MS, IR) Monitor_Reaction->Analyze_Byproducts Incomplete Reaction or Byproduct Formation Optimize_Purification Optimize Workup and Purification Steps Monitor_Reaction->Optimize_Purification Reaction Complete Analyze_Byproducts->Check_Conditions Solution Improved Yield and Purity Optimize_Purification->Solution

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

References

Side reactions and byproducts in Dihydrojasmone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydrojasmone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Intramolecular Aldol Condensation of Undecane-2,5-dione: This is a widely used industrial method where undecane-2,5-dione is cyclized under basic or acidic conditions.[1][2]

  • Synthesis from Levulinic Acid via a Weinreb Amide: This route involves the conversion of levulinic acid to a Weinreb amide, followed by a Grignard reaction with hexylmagnesium bromide to form undecane-2,5-dione, which then undergoes intramolecular aldol condensation.[1]

  • Synthesis from 3-Methylcyclopent-2-en-2-ol-1-one: This approach utilizes a readily available starting material and involves a Grignard reaction followed by dehydration and deketalization.[3]

Q2: What is a Weinreb amide, and why is it used in this compound synthesis?

A2: A Weinreb amide is an N-methoxy-N-methylamide.[4] In the synthesis of this compound from levulinic acid, it is used as an intermediate to synthesize the diketone precursor. The primary advantage of using a Weinreb amide is that it reacts with Grignard reagents to form a stable chelated intermediate, which prevents the common problem of over-addition that would otherwise lead to the formation of a tertiary alcohol as a byproduct.[4]

Q3: What are the typical reaction conditions for the intramolecular aldol condensation step?

A3: The intramolecular aldol condensation of undecane-2,5-dione to form this compound is typically carried out under basic conditions, for example, by refluxing with a solution of sodium hydroxide in ethanol.[1] Acid-catalyzed cyclization is also a viable method.[2] Heating the reaction mixture generally favors the formation of the final α,β-unsaturated ketone (this compound) through dehydration of the initial aldol addition product.[5][6]

Q4: What purification methods are commonly employed for this compound?

A4: Common purification techniques for this compound include:

  • Column Chromatography: Silica gel column chromatography is effective for separating this compound from non-polar byproducts and unreacted starting materials.[1]

  • Distillation: Vacuum distillation can be used to purify the final product.

  • Steam Distillation: This method is useful for separating the volatile this compound from non-volatile impurities.[7]

  • Aqueous Washes: The crude product is often washed with acidic and basic solutions to remove corresponding impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Aldol Condensation

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction Increase the reaction time or temperature. Ensure efficient stirring to improve reaction kinetics.
Unfavorable Equilibrium If the aldol addition product is isolated and dehydration is the issue, ensure sufficient heating and/or use a stronger base or acid catalyst to favor the condensation product.
Side Reactions See the "Common Side Reactions and Byproducts" section below for specific byproducts and how to minimize them.
Suboptimal Base/Acid Concentration Titrate the starting material or use a known excess of a weaker base to avoid unwanted side reactions. For acid catalysis, use a catalytic amount of a strong acid.
Issue 2: Presence of Significant Impurities after Synthesis via Weinreb Amide

Possible Causes & Solutions

CauseRecommended Solution
Over-addition of Grignard Reagent Although the Weinreb amide minimizes this, ensure slow, dropwise addition of the Grignard reagent at a low temperature to maintain the stability of the chelated intermediate.
Reaction of Grignard Reagent with Water Ensure all glassware is oven-dried and solvents are anhydrous. The Grignard reagent is highly reactive with protic sources.[1][8]
Formation of Biphenyl from Grignard Reagent This can occur during the formation of the Grignard reagent. Using high-quality magnesium turnings and an appropriate initiator can minimize this side product.[8]
Incomplete Ketal Protection/Deprotection If a ketal protecting group is used for the ketone on levulinic acid, ensure the protection and deprotection steps go to completion using appropriate monitoring (e.g., TLC, GC-MS).

Common Side Reactions and Byproducts

Alternative Cyclization in Aldol Condensation

During the intramolecular aldol condensation of undecane-2,5-dione, there is a possibility of forming a thermodynamically less stable, strained three-membered ring byproduct, (2-methylcyclopropenyl)ethanone, in addition to the desired five-membered ring of this compound.[9][10][11][12]

  • Mitigation: The formation of the five-membered ring is generally favored due to its greater thermodynamic stability. Ensuring the reaction reaches equilibrium by allowing for sufficient reaction time or using higher temperatures can help maximize the yield of this compound.

Intermolecular Aldol Reactions

If the concentration of the diketone starting material is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymeric byproducts.

  • Mitigation: Employing high-dilution conditions can favor the intramolecular pathway. This involves the slow addition of the diketone to the basic or acidic solution.

Byproducts from the Grignard Reaction Step (Weinreb Amide Route)
  • Tertiary Alcohol: Formed by the over-addition of the Grignard reagent to the ketone product. The use of a Weinreb amide largely prevents this.[4][13]

  • Hexyl-Hexyl (Dodecane): Formed by the coupling of the hexyl Grignard reagent.

  • Unreacted Weinreb Amide: Can result from an insufficient amount of Grignard reagent or incomplete reaction.

  • Mitigation: Use a slight excess of the Grignard reagent and ensure the reaction goes to completion. Purify the diketone intermediate before proceeding to the cyclization step.

Experimental Protocols

Synthesis of this compound via Intramolecular Aldol Condensation of Undecane-2,5-dione [1]

  • Reaction Setup: A round-bottom flask is charged with undecane-2,5-dione, a 2% aqueous sodium hydroxide solution, and ethanol.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for several hours (e.g., 6 hours).

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether.

  • Purification: The combined organic layers are dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or column chromatography.

Synthesis of Undecane-2,5-dione via Weinreb Amide [1]

  • Weinreb Amide Formation: Levulinic acid is reacted with 1,1'-carbonyldiimidazole (CDI) followed by N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

  • Ketal Protection (Optional but Recommended): The ketone carbonyl of the Weinreb amide is protected as a ketal (e.g., using trimethyl orthoformate and p-toluenesulfonic acid) to prevent reaction with the Grignard reagent.

  • Grignard Reaction: The protected Weinreb amide is dissolved in an anhydrous ether solvent (e.g., THF) and cooled. Hexylmagnesium bromide is added dropwise, and the reaction is stirred for several hours.

  • Workup and Deprotection: The reaction is quenched with an acidic solution, which also serves to hydrolyze the ketal, yielding undecane-2,5-dione.

  • Purification: The diketone is purified by extraction and column chromatography.

Visualizations

Dihydrojasmone_Synthesis_Aldol Undecanedione Undecane-2,5-dione Enolate Enolate Intermediate Undecanedione->Enolate Base (e.g., NaOH) Aldol_Adduct Aldol Addition Product (β-hydroxy ketone) Enolate->Aldol_Adduct Intramolecular Attack This compound This compound (α,β-unsaturated ketone) Aldol_Adduct->this compound Dehydration (Heat)

Caption: Intramolecular aldol condensation pathway to this compound.

Dihydrojasmone_Side_Reactions cluster_main Main Reaction cluster_side Side Reaction Undecanedione_Main Undecane-2,5-dione This compound This compound (5-membered ring) Undecanedione_Main->this compound Favored Pathway Undecanedione_Side Undecane-2,5-dione Cyclopropene_Byproduct (2-methylcyclopropenyl)ethanone (3-membered ring) Undecanedione_Side->Cyclopropene_Byproduct Disfavored Pathway (High Ring Strain) Weinreb_Amide_Route Levulinic_Acid Levulinic Acid Weinreb_Amide Weinreb Amide Levulinic_Acid->Weinreb_Amide 1. CDI 2. Me(OMe)NH·HCl Protected_Amide Protected Weinreb Amide Weinreb_Amide->Protected_Amide Ketal Protection Diketone Undecane-2,5-dione Protected_Amide->Diketone HexylMgBr This compound This compound Diketone->this compound Aldol Condensation Tertiary_Alcohol Tertiary Alcohol (Over-addition Byproduct) Diketone->Tertiary_Alcohol Excess HexylMgBr (if not Weinreb Amide)

References

Dihydrojasmone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dihydrojasmone Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The most prevalent methods for purifying this compound are silica gel column chromatography and vacuum fractional distillation. Column chromatography is effective for removing polar impurities and byproducts from the synthesis, while vacuum distillation is suitable for separating this compound from components with different boiling points.[1]

Q2: What are the common impurities encountered during this compound synthesis?

A2: Impurities in this compound synthesis can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials like levulinic acid, intermediates such as 1,4-diketones, and byproducts from side reactions.[2] Over-heating during synthesis can also lead to the formation of small side reaction impurities.[2]

Q3: What is the stability profile of this compound, and how does it impact purification?

A3: this compound is known to be unstable in acidic and very alkaline conditions.[3] This is a critical consideration when selecting purification methods. For instance, using highly acidic or basic mobile phases in chromatography or cleaning solutions for distillation equipment should be avoided to prevent degradation of the final product.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is typically assessed using gas chromatography (GC) coupled with either a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS). These techniques can separate this compound from volatile impurities and provide quantitative data on its purity.

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Optimize the mobile phase. Start with a non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent ratio before running the column.
Column Overloading The amount of crude material loaded onto the column should be appropriate for the column size. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight for effective separation.
Column Channeling Ensure the column is packed uniformly to prevent channels from forming. Wet packing (slurry packing) is often preferred over dry packing to achieve a more homogenous column bed.
Compound Degradation on Silica This compound's instability in acidic conditions can be problematic as silica gel is slightly acidic. If degradation is suspected, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine to the mobile phase.

Problem: this compound is not eluting from the column.

Possible Cause Troubleshooting Step
Mobile Phase is too Non-Polar Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Strong Adsorption to Silica If the compound is strongly adsorbed, consider using a more polar solvent system, such as dichloromethane/methanol.
Vacuum Fractional Distillation

Problem: Inefficient separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inadequate Vacuum Check the vacuum system for leaks. Ensure all joints are properly sealed with vacuum grease. A lower pressure will decrease the boiling points and can improve separation of components with close boiling points.
Incorrect Distillation Temperature The boiling point of this compound is approximately 120-121 °C at 12 mmHg. Adjust the heating mantle temperature to achieve a slow and steady distillation rate at the correct boiling point for your vacuum level.
Column Flooding Excessive boiling rate can lead to column flooding, where the vapor flow prevents the condensed liquid from returning to the pot, reducing separation efficiency. Reduce the heating rate to maintain a steady distillation.
Insufficient Column Packing/Length For compounds with close boiling points, a longer fractionating column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations) may be necessary to achieve good separation.

Problem: Product has a burnt or off-odor after distillation.

Possible Cause Troubleshooting Step
Overheating This compound can decompose at high temperatures. Ensure the heating bath temperature is not excessively high and that the distillation is carried out under a sufficient vacuum to lower the boiling point. Use a stirring bar to ensure even heating.
Contamination in the Distillation Apparatus Thoroughly clean all glassware before use to remove any residues that could contribute to off-odors.

Quantitative Data

The following table summarizes typical purity and yield data for this compound after purification. Please note that yields are highly dependent on the synthetic route and reaction efficiency.

Purification MethodStarting Material PurityFinal Purity (GC)YieldReference
Silica Gel Column ChromatographyCrude reaction mixture>98%28% (overall from levulinic acid)[1][2]
Vacuum Fractional DistillationCrude reaction mixture>98%Not specified

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of this compound using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample and Boiling Chips: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system to the desired pressure (e.g., 10-15 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect the distillate fractions. The fraction that distills at the boiling point of this compound at the applied pressure (approx. 120-121 °C at 12 mmHg) is the purified product. Discard the initial lower-boiling fraction and stop the distillation before higher-boiling impurities begin to distill.

  • Product Recovery: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

Dihydrojasmone_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Crude this compound Crude this compound Column_Chromatography Column_Chromatography Crude this compound->Column_Chromatography Primary Purification Vacuum_Distillation Vacuum_Distillation Crude this compound->Vacuum_Distillation Alternative/Secondary Purity_Analysis Purity > 98%? Column_Chromatography->Purity_Analysis Vacuum_Distillation->Purity_Analysis Purity_Analysis->Column_Chromatography No, Re-purify Pure_this compound Pure_this compound Purity_Analysis->Pure_this compound Yes

Caption: Experimental workflow for the purification and analysis of this compound.

Dihydrojasmone_Troubleshooting cluster_separation Troubleshooting Poor Separation cluster_yield Troubleshooting Low Yield cluster_degradation Troubleshooting Degradation Start Purification Issue Identify_Problem Identify Problem Start->Identify_Problem Poor_Separation Poor Separation Identify_Problem->Poor_Separation e.g., Impurities in GC Low_Yield Low Yield Identify_Problem->Low_Yield e.g., Low mass recovery Product_Degradation Product Degradation Identify_Problem->Product_Degradation e.g., Off-odor, color change Check_Method Check Purification Method Parameters Poor_Separation->Check_Method Review_Technique Review Technique Low_Yield->Review_Technique Assess_Conditions Assess Conditions Product_Degradation->Assess_Conditions Optimize_CC Optimize Column Chromatography (e.g., mobile phase) Check_Method->Optimize_CC Chromatography Optimize_Dist Optimize Distillation (e.g., vacuum, temp) Check_Method->Optimize_Dist Distillation Check_Loading Check Column Loading Review_Technique->Check_Loading Chromatography Check_Leaks Check for Leaks in Distillation Setup Review_Technique->Check_Leaks Distillation Avoid_Extremes Avoid pH Extremes Assess_Conditions->Avoid_Extremes Reduce_Temp Reduce Distillation Temperature Assess_Conditions->Reduce_Temp

References

Optimizing reaction conditions for Dihydrojasmone synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for dihydrojasmone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: this compound is most commonly synthesized via the intramolecular aldol condensation of 2,5-undecanedione. This precursor can be prepared through various methods, including the reaction of heptanal with 3-buten-2-one in the presence of a thiazolium salt.[1] Another established route involves a multi-step synthesis starting from levulinic acid, which proceeds through a Weinreb amide and a Grignard reaction with a hexyl magnesium halide.[2] Other methods include the hydrogenation of pyrethrin extracts using catalysts like platinum, palladium, or nickel.[3]

Q2: What is the role of the catalyst in the intramolecular aldol condensation step?

A2: The intramolecular aldol condensation of 2,5-undecanedione to form this compound can be catalyzed by either acid or base.[4]

  • Base catalysts (e.g., NaOH, KOH) deprotonate the alpha-carbon of one of the ketone groups, forming an enolate which then acts as a nucleophile, attacking the other carbonyl group to form a five-membered ring.

  • Acid catalysts (e.g., phosphoric acid) protonate one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the other ketone.

The choice of catalyst can influence reaction rate and selectivity.

Q3: Which solvents are suitable for the Grignard reaction step in the synthesis from levulinic acid?

A3: The Grignard reaction is highly sensitive to protic solvents. Therefore, anhydrous ethereal solvents are essential. The most commonly used solvents are:

  • Tetrahydrofuran (THF): Often favored due to its ability to solvate the Grignard reagent effectively.

  • Diethyl ether: Also a common choice, though its lower boiling point might be a consideration for reactions requiring higher temperatures.

It is crucial that the chosen solvent is strictly anhydrous to prevent quenching of the Grignard reagent.[4]

Q4: How does temperature affect the yield and purity of this compound?

A4: Temperature is a critical parameter in this compound synthesis. Overheating during the intramolecular aldol condensation can lead to the formation of side products and impurities, thus reducing the overall purity and yield.[2][5] For the Grignard reaction, low temperatures (e.g., -30°C to 0°C) are often employed during the addition of the reagent to control the exothermic reaction and minimize side reactions.[4] The optimal temperature will depend on the specific synthetic route and reagents used.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Aldol Condensation
Possible Cause Troubleshooting Steps
Inefficient Catalyst - Base Catalyst: Ensure the base (e.g., NaOH, KOH) is not old or contaminated. Prepare a fresh solution. Consider using a stronger base if the reaction is sluggish, but be mindful of potential side reactions. - Acid Catalyst: Ensure the acid (e.g., phosphoric acid) is of the correct concentration.
Suboptimal Temperature - If the reaction is slow, consider a moderate increase in temperature (e.g., refluxing in ethanol). Monitor the reaction closely for the formation of byproducts.[5] - If byproducts are observed, try lowering the reaction temperature and extending the reaction time.
Presence of Water - Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if applicable to the specific protocol.
Reversible Reaction - The aldol reaction is reversible.[6] Ensure conditions favor the product, for example, by removing water if the reaction is a condensation.
Issue 2: Low Yield or Failure of the Grignard Reaction
Possible Cause Troubleshooting Steps
Wet Glassware or Solvents - This is the most common cause of Grignard reaction failure. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.[4]
Inactive Magnesium - The surface of magnesium turnings can oxidize. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also initiate the reaction.[7]
Impure Alkyl Halide - Ensure the alkyl halide is pure and dry. Distill if necessary.
Slow Addition of Reagents - Add the alkyl halide solution to the magnesium turnings slowly to maintain a gentle reflux and prevent side reactions like Wurtz coupling.[8]
Low Reaction Temperature - While the addition is often done at low temperatures, the formation of the Grignard reagent itself may require gentle heating to initiate.
Issue 3: Impure this compound Product
Possible Cause Troubleshooting Steps
Side Reactions during Aldol Condensation - Overheating can lead to the formation of colored impurities.[2] Optimize the reaction temperature and time. - Use a milder catalyst or adjust the catalyst concentration.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
Inefficient Purification - this compound can be purified by column chromatography on silica gel.[2][5] Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from impurities. Distillation under reduced pressure is another effective purification method.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Aldol Condensation of 2,5-Undecanedione

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2% NaOHEthanol/WaterReflux6~28[2]
Phosphoric Acid & P2O5-100Not SpecifiedNot Specified[5]
Li2O/ZrO2 (20 mol%)Vapor Phase250-96 (selectivity)[9]

Note: The yields and conditions are from different synthetic contexts and may not be directly comparable. The vapor-phase reaction is for 2,5-hexanedione but provides insight into catalyst efficiency.

Table 2: Effect of Solvent on a Representative Grignard Reaction

SolventTemperature (°C)ObservationsReference
Tetrahydrofuran (THF)-30 to RTGood for stabilizing the Grignard reagent.[4][4]
Diethyl EtherRTCommonly used, effective but more volatile.[1]
2-Methyltetrahydrofuran (2-MeTHF)Not SpecifiedA greener alternative to THF, can suppress Wurtz coupling.[8][8]

Experimental Protocols

Protocol 1: Synthesis of this compound from Levulinic Acid

This protocol is adapted from a literature procedure and involves three main steps.[2]

Step 1: Synthesis of N-methoxy-N-methyl-4-oxopentamide

  • To a solution of levulinic acid (1 equivalent) in methylene chloride, slowly add 1,1'-carbonyldiimidazole (CDI) (1 equivalent).

  • Stir the solution at room temperature for 10 minutes under a nitrogen atmosphere.

  • Add N,O-dimethylhydroxylamine hydrochloride (1 equivalent) and stir the reaction overnight at room temperature.

  • Dilute the reaction mixture with methylene chloride and wash sequentially with 0.5 N HCl, saturated sodium carbonate, and saturated sodium chloride.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the Weinreb amide.

Step 2: Synthesis of Undecane-2,5-dione

  • Protect the ketone of the Weinreb amide by reacting it with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid in methanol under reflux.

  • Dissolve the resulting ketal-protected amide in anhydrous THF under a nitrogen atmosphere and cool in an ice bath.

  • Slowly add a solution of hexyl magnesium bromide (1.5 equivalents) in diethyl ether.

  • Stir the reaction for 1 hour, then quench with 0.5 N HCl and stir overnight at room temperature.

  • Extract the product with methylene chloride, wash with saturated sodium bicarbonate and saturated sodium chloride.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure. Purify the resulting 2,5-undecanedione by silica gel chromatography.

Step 3: Intramolecular Aldol Condensation to this compound

  • Combine the purified undecane-2,5-dione with a 2% aqueous NaOH solution and ethanol.

  • Reflux the mixture for 6 hours.

  • After cooling, dilute with water and extract with diethyl ether.

  • Dry the combined organic layers over magnesium sulfate and remove the solvent under reduced pressure to yield this compound.

Visualizations

Dihydrojasmone_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Grignard Reaction & Ketal Hydrolysis cluster_step3 Step 3: Intramolecular Aldol Condensation Levulinic Acid Levulinic Acid Weinreb Amide Weinreb Amide Levulinic Acid->Weinreb Amide CDI, N,O-dimethyl- hydroxylamine HCl 2,5-Undecanedione 2,5-Undecanedione Weinreb Amide->2,5-Undecanedione 1. Ketal Protection 2. Hexyl MgBr 3. Acidic Workup This compound This compound 2,5-Undecanedione->this compound Base (e.g., NaOH) Reflux

Caption: General workflow for this compound synthesis from levulinic acid.

Troubleshooting_Logic Start Low this compound Yield CheckStep Identify Problematic Step Start->CheckStep Aldol Intramolecular Aldol Condensation CheckStep->Aldol Step 3 Grignard Grignard Reaction CheckStep->Grignard Step 2 Purification Purification CheckStep->Purification Final Stage Aldol_Cause Check Catalyst, Temp, & Purity of Diketone Aldol->Aldol_Cause Grignard_Cause Check for Water, Mg Activation, Reagent Purity Grignard->Grignard_Cause Purification_Cause Check Column Packing, Solvent System Purification->Purification_Cause Aldol_Sol1 Optimize Catalyst & Temperature Aldol_Cause->Aldol_Sol1 Yes Aldol_Sol2 Repurify 2,5-Undecanedione Aldol_Cause->Aldol_Sol2 No Grignard_Sol1 Ensure Anhydrous Conditions Grignard_Cause->Grignard_Sol1 Yes Grignard_Sol2 Activate Mg, Purify Alkyl Halide Grignard_Cause->Grignard_Sol2 No Purification_Sol Optimize Chromatography Conditions Purification_Cause->Purification_Sol

Caption: A logical guide for troubleshooting low yield in this compound synthesis.

References

Troubleshooting Dihydrojasmone instability in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dihydrojasmone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound under various experimental conditions. Here you will find answers to frequently asked questions, detailed experimental protocols, and visualizations of potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound-containing formulation is showing a significant decrease in fragrance intensity over a short period. What could be the cause?

A1: Rapid loss of fragrance intensity is often linked to the chemical degradation of this compound. The stability of this compound is highly dependent on the pH of your formulation. It is known to be unstable in strongly acidic or alkaline conditions.[1] We recommend verifying the pH of your formulation. If it is outside the neutral range (pH 6-8), this is a likely cause of instability.

Q2: I've noticed a yellow discoloration in my product containing this compound when stored under light. What is happening?

A2: Discoloration, particularly yellowing, can be a sign of degradation product formation.[2] Some fragrance ingredients can cause color changes over time, and this can be exacerbated by exposure to UV light.[2][3] Consider the packaging of your product. Opaque or UV-protective packaging can help mitigate this issue.[1] Additionally, the interaction between this compound and other ingredients in your formulation could be contributing to the color change.

Q3: My aqueous formulation with this compound has developed an off-odor. What could be the chemical reason for this?

A3: The development of off-odors is a strong indicator of chemical degradation. Under acidic or alkaline conditions, this compound can undergo reactions such as retro-aldol cleavage or aldol condensation, leading to the formation of new, potentially malodorous compounds. The specific degradation pathway will depend on the pH of your system.

Q4: I am working with a highly alkaline detergent formulation. Is this compound a suitable fragrance ingredient?

A4: Caution is advised when using this compound in highly alkaline formulations. While some sources suggest good stability in soaps and detergents, others indicate instability in very alkaline detergents. The high pH can catalyze degradation reactions. It is crucial to conduct thorough stability testing of this compound in your specific detergent base to ensure fragrance longevity and product integrity.

Q5: How can I proactively assess the stability of this compound in my new formulation?

A5: The best approach is to conduct accelerated stability testing. This involves subjecting your formulation to stress conditions, such as elevated temperatures, to predict its long-term stability.[3][4][5] Key parameters to monitor during the study are fragrance intensity, color, pH, and the appearance of any degradation products by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Degradation Pathways

Under acidic and alkaline conditions, this compound is susceptible to degradation primarily through aldol and retro-aldol type reactions.

Acid-Catalyzed Degradation:

In acidic environments, the carbonyl group of this compound can be protonated, making it more susceptible to nucleophilic attack. This can lead to self-condensation (an aldol condensation) with another this compound molecule or reaction with other nucleophiles present in the formulation.

G This compound This compound Protonated_this compound Protonated this compound This compound->Protonated_this compound H+ (Acid) Aldol_Adduct Aldol Adduct Protonated_this compound->Aldol_Adduct + this compound Condensation_Product Condensation Product (Discoloration/Off-odor) Aldol_Adduct->Condensation_Product -H2O G This compound This compound Enolate Enolate Intermediate This compound->Enolate OH- (Base) Ring_Opened_Intermediate Ring-Opened Intermediate Enolate->Ring_Opened_Intermediate Retro-Aldol Cleavage Degradation_Products Degradation Products (Loss of Fragrance) Ring_Opened_Intermediate->Degradation_Products Further Reactions G cluster_0 Preparation cluster_1 Initial Analysis (Time 0) cluster_2 Accelerated Storage cluster_3 Time-Point Analysis cluster_4 Data Analysis Prep Prepare Test and Control Formulations Aliquot Aliquot Samples into Containers Prep->Aliquot T0_Analysis pH, Color, Odor, GC-MS Aliquot->T0_Analysis Storage_Conditions 40°C, 25°C, 4°C, Freeze-Thaw T0_Analysis->Storage_Conditions TP_Analysis Repeat Initial Analyses at Weeks 1, 2, 4, 8, 12 Storage_Conditions->TP_Analysis Data_Analysis Compare Results, Quantify Degradation TP_Analysis->Data_Analysis

References

Technical Support Center: Resolving Racemic Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic dihydrojasmone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving a racemic mixture of this compound?

A1: The most common and effective methods for resolving racemic this compound are Enzymatic Kinetic Resolution (EKR) and Diastereomeric Crystallization. Chiral chromatography, particularly Gas Chromatography (GC), is a powerful analytical technique for determining the enantiomeric excess (ee%) of the resolved products and can also be used for preparative separations.

Q2: How do I choose between Enzymatic Kinetic Resolution and Diastereomeric Crystallization?

A2: The choice of method depends on several factors:

  • Enzymatic Kinetic Resolution is often preferred for its high selectivity and mild reaction conditions. It is particularly suitable if a suitable lipase that selectively acetylates one enantiomer of a this compound precursor alcohol can be found. However, the theoretical maximum yield for the desired enantiomer is 50%.

  • Diastereomeric Crystallization is a classical and scalable method. It is advantageous when a suitable chiral resolving agent is available to form diastereomeric salts or derivatives with this compound or a precursor. This method can potentially yield close to 100% of the desired enantiomer if a racemization step for the unwanted enantiomer is incorporated.

Q3: How can I analyze the enantiomeric purity of my resolved this compound?

A3: Chiral Gas Chromatography (GC) is a highly effective method for separating and quantifying the enantiomers of this compound. The use of a chiral stationary phase, such as one based on cyclodextrins, allows for the baseline separation of the enantiomers, enabling accurate determination of the enantiomeric excess (ee%).

Troubleshooting Guides

Enzymatic Kinetic Resolution of this compound Precursors

Issue 1: Low or no conversion during enzymatic acetylation.

  • Possible Cause: The chosen lipase may not be active towards the this compound precursor.

    • Troubleshooting Step: Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with optimal activity and selectivity.

  • Possible Cause: Inappropriate reaction conditions.

    • Troubleshooting Step: Optimize the temperature, solvent, and acyl donor. Lipase activity can be highly dependent on these parameters.

  • Possible Cause: Enzyme inhibition.

    • Troubleshooting Step: Ensure the substrate and solvent are free of impurities that could inhibit the enzyme.

Issue 2: Low enantioselectivity (low ee%).

  • Possible Cause: The chosen lipase does not effectively discriminate between the two enantiomers.

    • Troubleshooting Step: Screen different lipases. The enantioselectivity is highly enzyme-dependent.

  • Possible Cause: Non-optimal reaction temperature.

    • Troubleshooting Step: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.

Table 1: Representative Data for Enzymatic Resolution of a Cyclic Ketone Precursor

LipaseAcyl DonorSolventTime (h)Conversion (%)Product ee%
Lipase PS (Amano)Vinyl AcetateDiisopropyl ether2448>95
Novozym 435Isopropenyl AcetateToluene365092
Candida rugosa LipaseAcetic AnhydrideHexane484588

Note: This data is representative for a generic cyclic ketone precursor and may require optimization for this compound.

Diastereomeric Crystallization of this compound Derivatives

Issue 1: No crystal formation after adding the resolving agent.

  • Possible Cause: The diastereomeric salts are too soluble in the chosen solvent.

    • Troubleshooting Step: Experiment with a range of solvents or solvent mixtures with varying polarities to find a system where one diastereomer is significantly less soluble.

  • Possible Cause: The concentration of the diastereomeric salt is too low.

    • Troubleshooting Step: Carefully concentrate the solution to induce crystallization. Seeding with a small crystal of the desired diastereomer can also be effective.

Issue 2: Oiling out instead of crystallization.

  • Possible Cause: The melting point of the diastereomeric salt is lower than the crystallization temperature.

    • Troubleshooting Step: Try a different solvent that allows for crystallization at a lower temperature.

  • Possible Cause: The solution is too concentrated.

    • Troubleshooting Step: Dilute the solution and allow for slower cooling to promote the formation of well-defined crystals.

Issue 3: Low diastereomeric excess (de%) in the crystallized product.

  • Possible Cause: Co-crystallization of both diastereomers.

    • Troubleshooting Step: Optimize the crystallization solvent and temperature to maximize the solubility difference between the two diastereomers. Multiple recrystallizations may be necessary.

Table 2: Representative Data for Diastereomeric Resolution

Chiral Resolving AgentSolventRecrystallizationsYield (%)Diastereomeric Excess (%)
(R)-(-)-2-Amino-2-phenylethanolEthanol/Water14090
(1R,2S)-(-)-NorephedrineMethanol235>98
L-Tartaric AcidAcetone/Hexane14295

Note: This data is representative and the choice of resolving agent and solvent is specific to the substrate.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of a this compound Precursor (Hypothetical Example)

This protocol describes the kinetic resolution of a racemic this compound precursor alcohol via lipase-catalyzed acetylation.

  • Substrate Preparation: The racemic this compound precursor alcohol is synthesized via the reduction of racemic this compound.

  • Enzymatic Reaction:

    • To a solution of the racemic alcohol (1 mmol) in diisopropyl ether (20 mL), add vinyl acetate (2 mmol) as the acyl donor.

    • Add Lipase PS from Pseudomonas cepacia (Amano) (100 mg).

    • Stir the mixture at room temperature (25°C) and monitor the reaction progress by chiral GC.

  • Work-up:

    • Once approximately 50% conversion is reached, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting acetylated product and the unreacted alcohol by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of both the product and the unreacted starting material using chiral GC.

Protocol 2: Diastereomeric Crystallization of a this compound Derivative (Hypothetical Example)

This protocol describes the resolution of a racemic this compound derivative via the formation of diastereomeric salts with a chiral resolving agent.

  • Derivative Formation: Convert racemic this compound to a derivative containing a carboxylic acid or an amino group to facilitate salt formation.

  • Salt Formation and Crystallization:

    • Dissolve the racemic derivative (1 mmol) in a minimal amount of hot ethanol.

    • In a separate flask, dissolve the chiral resolving agent, for example, (R)-(-)-2-amino-2-phenylethanol (1 mmol), in hot ethanol.

    • Add the resolving agent solution to the derivative solution.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash with a small amount of cold ethanol.

    • The diastereomeric purity of the crystals can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiomer:

    • Treat the diastereomerically pure salt with an acid or base to liberate the resolved enantiomer of the this compound derivative.

    • Extract the desired enantiomer with an organic solvent.

  • Analysis:

    • Determine the enantiomeric excess of the final product by chiral GC or HPLC.

Visualizations

Enzymatic_Kinetic_Resolution racemate Racemic this compound Precursor Alcohol lipase Lipase + Acyl Donor racemate->lipase Substrate reaction Selective Acetylation lipase->reaction separation Chromatographic Separation reaction->separation Mixture enantiomer1 Unreacted (S)-Enantiomer separation->enantiomer1 enantiomer2 Acetylated (R)-Enantiomer separation->enantiomer2

Enzymatic Kinetic Resolution Workflow

Diastereomeric_Crystallization racemate Racemic this compound Derivative resolving_agent Chiral Resolving Agent racemate->resolving_agent React with salt_formation Diastereomeric Salt Formation resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization Mixture diastereomer1 Less Soluble Diastereomer (Solid) crystallization->diastereomer1 diastereomer2 More Soluble Diastereomer (Solution) crystallization->diastereomer2 liberation Liberation of Enantiomer diastereomer1->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Diastereomeric Crystallization Workflow

Technical Support Center: Analytical Method Validation for Dihydrojasmone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for the quantification of Dihydrojasmone.

Frequently Asked Questions (FAQs)

1. What is the most suitable analytical technique for this compound quantification?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantification of volatile compounds like this compound, offering excellent selectivity and sensitivity.[1][2][3] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, particularly after derivatization to enhance chromophoric properties, though it may be less common for this specific analyte.[4][5]

2. What are the critical parameters to evaluate during method validation for this compound?

According to ICH guidelines, the core validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of this compound over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

3. How should I prepare samples containing this compound from a cosmetic matrix?

Sample preparation is a critical step to remove interfering substances. Common techniques for extracting analytes from cosmetic matrices include:

  • Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analyte between two immiscible liquids.

  • Solid-Liquid Extraction (SLE): Used for solid or semi-solid samples.

  • Solid-Phase Extraction (SPE): A more advanced technique that separates components of a mixture based on their physical and chemical properties.[6]

  • Matrix Solid-Phase Dispersion (MSPD): A miniaturized method suitable for complex samples.[6][7]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance extraction efficiency.[6]

The choice of method will depend on the specific cosmetic matrix. For a cream-based formulation, an initial extraction with a suitable organic solvent like ethanol, followed by centrifugation and filtration, is a common approach.[4]

4. What are the known stability issues with this compound?

This compound is reported to be unstable in acidic and very alkaline conditions.[8] Therefore, it is crucial to control the pH of the sample and standard solutions to ensure the stability of the analyte throughout the analytical procedure.

Troubleshooting Guides

GC-MS Method
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Column overloading. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner and trim the column. 2. Dilute the sample. 3. Optimize the injection temperature.
Low Analyte Response 1. Inefficient extraction from the sample matrix. 2. Degradation of this compound. 3. Leak in the GC-MS system.1. Optimize the sample preparation procedure (e.g., change solvent, extraction time). 2. Ensure the pH of the solutions is neutral. Prepare fresh standards. 3. Perform a leak check on the instrument.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Fluctuation in instrument conditions.1. Check the autosampler syringe for air bubbles. 2. Ensure precise and consistent execution of the extraction procedure. 3. Allow the instrument to stabilize before analysis.
Matrix Interference (Co-eluting Peaks) 1. Insufficient chromatographic separation. 2. Complex sample matrix.1. Optimize the GC temperature program to improve separation. 2. Employ a more selective sample preparation technique (e.g., SPE). 3. Use a more selective MS scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
HPLC Method
Issue Potential Cause Troubleshooting Steps
Broad Peaks 1. Column degradation. 2. High injection volume or sample solvent mismatch with the mobile phase. 3. Extra-column volume.1. Replace the column or use a guard column. 2. Reduce injection volume or dissolve the sample in the mobile phase. 3. Check and minimize the length and diameter of tubing.
Split Peaks 1. Clogged frit or partially blocked column. 2. Inconsistent packing of the column bed.1. Back-flush the column or replace the frit. 2. Replace the column.
Drifting Baseline 1. Column temperature fluctuation. 2. Mobile phase not in equilibrium. 3. Contamination in the mobile phase or detector.1. Use a column oven for temperature control. 2. Allow sufficient time for the mobile phase to equilibrate. 3. Use fresh, high-purity solvents and flush the detector.
Ghost Peaks 1. Carryover from a previous injection. 2. Contamination in the injection port or syringe.1. Inject a blank solvent run to confirm carryover. Optimize the needle wash method. 2. Clean the injection port and syringe.

Experimental Protocols

GC-MS Method for this compound Quantification

1. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 166, 110, 82).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Preparation (Cream): Weigh 1 g of the cream sample into a centrifuge tube, add 10 mL of methanol, and vortex for 5 minutes. Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

HPLC-UV Method for this compound Quantification

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm (Note: this compound has weak UV absorbance; derivatization may be necessary for higher sensitivity).

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Follow the same procedure as for the GC-MS method, using the mobile phase as the diluent for the final working standard and sample solutions.

Quantitative Data Summary

The following tables present example data for the validation of a hypothetical GC-MS method for this compound quantification.

Table 1: Linearity

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area%RSD
0.11520, 1550, 153515350.98
0.57650, 7700, 768076770.33
1.015300, 15450, 15380153770.49
2.538500, 38750, 38600386170.32
5.077100, 77500, 77300773000.26
10.0154000, 155000, 1545001545000.32
Linearity Results Correlation Coefficient (r²) 0.9998
Regression Equation y = 15420x + 85

Table 2: Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Mean Measured ConcentrationRecovery (%)%RSD
1.00.98, 1.01, 0.990.9999.01.52
5.04.95, 5.05, 4.984.9999.81.01
10.09.90, 10.1, 9.959.9899.81.01

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
1.01.82.5
5.01.21.9
10.00.91.5

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.03
Limit of Quantitation (LOQ)0.1

Visualizations

AnalyticalMethodValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting DefineObjective Define Method Objective SelectTechnique Select Analytical Technique (GC-MS/HPLC) DefineObjective->SelectTechnique SetCriteria Set Acceptance Criteria SelectTechnique->SetCriteria Specificity Specificity SetCriteria->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness AnalyzeData Analyze Validation Data Robustness->AnalyzeData CompareCriteria Compare with Acceptance Criteria AnalyzeData->CompareCriteria CompareCriteria->SetCriteria Method Optimization Needed ValidationReport Prepare Validation Report CompareCriteria->ValidationReport TroubleshootingDecisionTree cluster_symptoms Symptom Identification cluster_causes Potential Causes cluster_solutions Solutions Start Analytical Issue Encountered PoorPeakShape Poor Peak Shape? Start->PoorPeakShape LowResponse Low Response? Start->LowResponse PoorReproducibility Poor Reproducibility? Start->PoorReproducibility Cause_PeakShape Active Sites / Overload / Temp PoorPeakShape->Cause_PeakShape Yes Cause_Response Extraction / Degradation / Leak LowResponse->Cause_Response Yes Cause_Reproducibility Injection / Sample Prep / Instrument PoorReproducibility->Cause_Reproducibility Yes Sol_PeakShape Deactivate Liner / Dilute / Optimize Temp Cause_PeakShape->Sol_PeakShape Sol_Response Optimize Extraction / Check pH / Leak Check Cause_Response->Sol_Response Sol_Reproducibility Check Syringe / Standardize Prep / Stabilize Instrument Cause_Reproducibility->Sol_Reproducibility

References

Preventing degradation of Dihydrojasmone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dihydrojasmone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic aroma compound with a characteristic jasmine-like floral and fruity odor, widely used in fragrances and flavorings.[1][2][3] Maintaining its chemical integrity is crucial for ensuring the desired scent profile, efficacy, and safety of the final product. Degradation can lead to off-odors, loss of potency, and the formation of potentially harmful impurities.

Q2: What are the main factors that can cause this compound to degrade?

A2: The primary factors that can contribute to the degradation of this compound include:

  • pH: this compound is reported to be unstable in acidic and very alkaline conditions.[4]

  • Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, especially when exposed to air (oxygen).[5]

  • Light: Exposure to UV or intense light can provide the energy to initiate degradation reactions.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5]

  • Packaging Interactions: The material of the storage container can potentially interact with this compound, leading to degradation or contamination.[6][7][8]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended. It is also advisable to use inert gas (e.g., nitrogen or argon) to blanket the headspace of the container to displace oxygen.

Q4: I've noticed a change in the odor of my this compound sample. What could be the cause?

A4: A change in odor is a primary indicator of chemical degradation. This could be due to exposure to adverse pH, light, heat, or oxygen. It is recommended to perform an analytical assessment (e.g., using Gas Chromatography-Mass Spectrometry) to identify any potential degradation products.

Q5: Is this compound compatible with all solvents and excipients?

A5: this compound is generally soluble in alcohols and oils.[2] However, its stability can be affected by the pH of the formulation. It is known to be unstable in acidic and very alkaline environments.[4] Therefore, compatibility studies are essential, especially for aqueous formulations. When formulating, it is crucial to consider the pH of the final product and the potential for interaction with other excipients.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color (e.g., yellowing) Oxidation, photodegradation, or thermal stress.Store this compound under an inert atmosphere (e.g., nitrogen), protected from light, and at a reduced temperature. Verify the integrity of the container seal.
"Off" or altered odor Chemical degradation due to hydrolysis, oxidation, or other reactions.Evaluate the pH of the sample or formulation. If outside the optimal range, adjust accordingly. Analyze the sample using GC-MS to identify potential degradation products.
Precipitate formation in solution Degradation leading to less soluble products, or interaction with the solvent or other components.Check for solvent compatibility and pH. Filter the solution and analyze both the filtrate and precipitate to identify the components.
Loss of potency in a formulation Degradation of this compound over time.Conduct a stability study of the formulation under accelerated and real-time conditions. Consider the addition of antioxidants or UV stabilizers if oxidation or photodegradation is suspected.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active substance.[9][10]

1. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • pH meter

  • HPLC or GC-MS system

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[11]

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours. If no degradation is observed, repeat the experiment with 1 M NaOH and/or at an elevated temperature (e.g., 60°C).[11]

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light. If no degradation is observed, repeat with 30% H₂O₂ and/or at an elevated temperature.[12]

  • Thermal Degradation:

    • Place a known amount of solid this compound or a solution in a thermostatically controlled oven at a temperature 10°C above the accelerated stability testing temperature (e.g., 50°C, 60°C).[13]

    • Monitor for degradation at various time points.

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

    • A control sample should be kept in the dark to differentiate between thermal and photodegradation.

3. Analysis:

  • Analyze all samples (stressed and control) by a validated stability-indicating method, such as GC-MS or HPLC-UV.

  • Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Potential Degradation Pathways

Potential Degradation Pathways of this compound This compound This compound Acid_Hydrolysis Acid Hydrolysis (e.g., H+) This compound->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., OH-) This compound->Base_Hydrolysis Oxidation Oxidation (e.g., O2, H2O2) This compound->Oxidation Photodegradation Photodegradation (e.g., UV light) This compound->Photodegradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Degradation_Products Degradation Products (e.g., hydrolyzed, oxidized species) Acid_Hydrolysis->Degradation_Products Base_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Thermal_Degradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Forced Degradation Study

Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis GCMS GC-MS / HPLC Acid->GCMS Base Base Hydrolysis Base->GCMS Oxidation Oxidation Oxidation->GCMS Thermal Thermal Thermal->GCMS Photo Photolysis Photo->GCMS Characterization Structure Elucidation (MS, NMR) GCMS->Characterization Results Identify Degradation Products & Pathways Characterization->Results Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

Dihydrojasmone vs. cis-Jasmone: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, applications, and biological activities of dihydrojasmone and cis-jasmone.

In the realm of fine chemicals and bioactive molecules, this compound and cis-jasmone represent two important cyclopentenone derivatives with significant applications in the fragrance, flavor, and agricultural industries. While structurally similar, their distinct chemical features lead to notable differences in their scent profiles, stability, and biological activities. This guide provides a detailed comparative analysis of these two compounds, supported by available data and experimental insights to aid researchers in their selection and application.

Physicochemical Properties: A Tabular Comparison

This compound and cis-jasmone share a common structural backbone but differ in the saturation of the pentyl side chain. This seemingly minor difference has a significant impact on their physical and chemical properties, which are summarized below.

PropertyThis compoundcis-JasmoneReferences
Molecular Formula C₁₁H₁₈OC₁₁H₁₆O[1][2]
Molecular Weight 166.26 g/mol 164.25 g/mol [1][2]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[1][2][3]
Odor Profile Fruity, jasmine-like with woody and herbal undertones. Described as having a more almond and less green smell than cis-jasmone.Intense, warm-spicy, fruity, and floral (jasmine) odor.[1][3][4][5]
Boiling Point 120°C86°C[1][2]
Flash Point 96°C121°C[1][2]
Density 0.92 g/cm³0.941 g/cm³[1][2]
Refractive Index @ 20°C 1.4760 – 1.48101.495 – 1.501[2][6]
Natural Occurrence Primarily a synthetic molecule, though found in citrus and bergamot orange oil.Naturally occurs in jasmine flower oil, neroli, bergamot, spearmint, and peppermint.[1][3][7]
Stability Unstable in acidic products (except fabric conditioners) and very alkaline detergents.Good stability in a range of pH conditions (3-11), but poor in highly alkaline environments (pH 14).[1][7]

Synthesis and Production

Both this compound and cis-jasmone can be synthesized through various routes, often starting from readily available precursors. The choice of synthesis method can impact yield, purity, and the isomeric composition of the final product.

Synthesis of this compound

A common method for synthesizing this compound involves the intramolecular aldol condensation of 2,5-undecanedione.[1] This diketone precursor can be prepared by reacting heptanal with 3-buten-2-one in the presence of a thiazolium salt catalyst.[1] Another approach starts from levulinic acid, which is converted to a Weinreb amide, followed by reaction with a Grignard reagent and subsequent cyclization.[8]

G cluster_this compound Synthesis of this compound Heptanal Heptanal Diketone 2,5-Undecanedione Heptanal->Diketone Thiazolium salt Butenone 3-Buten-2-one Butenone->Diketone This compound This compound Diketone->this compound Intramolecular Aldol Condensation (Strong Acid)

Caption: A common synthetic route to this compound.

Synthesis of cis-Jasmone

The synthesis of cis-jasmone is often more complex due to the need to control the stereochemistry of the pentenyl side chain. One practical synthesis starts from levulinic acid, which undergoes a series of transformations including ketalization, reduction, and ultimately a Wittig reaction to introduce the cis-double bond, followed by cyclization.[9] Another reported method involves the reaction of 1-chloro-2-pentene with 3-methyl-2-cyclopentene-1-one.[10]

G cluster_cisjasmone Synthesis of cis-Jasmone Levulinic_Acid Levulinic Acid Ketal_Ester Ketal Ester Levulinic_Acid->Ketal_Ester Ethylene glycol, p-TsOH Ketal_Alcohol Ketal Alcohol Ketal_Ester->Ketal_Alcohol LiAlH4 Intermediate_A Intermediate Aldehyde Ketal_Alcohol->Intermediate_A Intermediate_B Wittig Reaction Intermediate Intermediate_A->Intermediate_B Wittig Reagent Diketone cis-8-Undecen-2,5-dione Intermediate_B->Diketone cis_Jasmone cis-Jasmone Diketone->cis_Jasmone Base-catalyzed Cyclization

Caption: A multi-step synthesis of cis-Jasmone from levulinic acid.

Comparative Biological Activity

Both this compound and cis-jasmone exhibit interesting biological activities, particularly in their interactions with insects and plants. These activities are a key consideration for their application in agriculture and pest management.

This compound: A Molecule with Antifungal and Insect-Deterrent Properties

Recent studies have highlighted the potential of this compound as a biocontrol agent. It has demonstrated significant antifungal activity, inhibiting the growth of various fungal pathogens.[11] For instance, it has been shown to be effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[12] The proposed mechanism of action involves binding to ergosterol in the fungal membrane.[12]

In the context of insect control, this compound acts as a deterrent for certain pests. It has been shown to deter both larvae and adults of the lesser mealworm (Alphitobius diaperinus).[12] Furthermore, derivatives of this compound have been explored for their antifeedant properties against insects.[12]

cis-Jasmone: A Plant Activator and Insect Semiochemical

cis-Jasmone is well-documented as a plant signaling molecule that can induce defense responses against herbivores.[13][14][15] When applied to plants, it can trigger the production of volatile organic compounds that attract natural enemies of pests, a phenomenon known as "indirect defense".[14][15] For example, bean plants treated with cis-jasmone become more attractive to aphid parasitoids.[16]

Moreover, cis-jasmone itself can act as an insect repellent. It has been found to be electrophysiologically active and repellent to aphids in laboratory and field studies.[14][16] This dual action of repelling pests and attracting their predators makes cis-jasmone a promising candidate for integrated pest management strategies.

Applications: A Comparative Overview

The distinct properties of this compound and cis-jasmone lead to their use in a variety of applications, with some overlap and some unique areas of utility.

Fragrance and Flavors

Both compounds are valued in the fragrance industry for their jasmine-like aromas.[17][18] this compound is often used as a less costly alternative to cis-jasmone to impart deepness in jasmine accords.[1] It is described as having a sweet, floral, and slightly woody aroma that blends well with floral and woody notes.[18] cis-Jasmone, with its more complex and diffusive warm-spicy and fruity-floral character, is a key ingredient in high-quality floral fragrances like jasmine and tuberose.[4][19] In the flavor industry, both are used to enhance fruity and floral notes in various food products.[18][19]

Agriculture

The biological activities of both molecules have opened up avenues for their use in agriculture. This compound's antifungal and insect-deterrent properties make it a potential eco-friendly biocontrol agent.[11][12] cis-Jasmone is being explored as a "plant activator" to enhance crop resistance to pests by inducing natural defense mechanisms.[17][19] Its ability to repel aphids and attract their natural enemies has been demonstrated in various crops.[14][15]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these compounds are extensive and can be found in the primary literature. Below is a generalized outline of a common experimental workflow for evaluating the effect of these compounds on insect behavior.

G cluster_workflow Insect Behavior Bioassay Workflow Compound_Prep Prepare Solutions of this compound & cis-Jasmone Plant_Treatment Treat Host Plants with Compound Solutions Compound_Prep->Plant_Treatment Control_Group Prepare Control Plants (Solvent Only) Compound_Prep->Control_Group Insect_Release Introduce Insects (e.g., Aphids) to Treated and Control Plants Plant_Treatment->Insect_Release Control_Group->Insect_Release Behavioral_Observation Observe and Record Insect Behavior (e.g., Settling, Probing) Insect_Release->Behavioral_Observation Data_Analysis Statistically Analyze Behavioral Data Behavioral_Observation->Data_Analysis Conclusion Draw Conclusions on Repellency/Attraction Data_Analysis->Conclusion

Caption: A generalized workflow for insect behavior bioassays.

A specific example of a detailed protocol for the synthesis of cis-jasmone from levulinic acid can be found in the work of Ho and coworkers, which involves multiple steps including ketalization, reduction, oxidation, Wittig reaction, and cyclization, with purification and characterization at each step.[9]

Conclusion

This compound and cis-jasmone, while closely related, offer distinct advantages and applications. This compound serves as a cost-effective fragrance ingredient and shows promise as a direct antifungal and insect-deterrent agent. cis-Jasmone, on the other hand, is a highly valued component of fine fragrances and a potent plant defense activator with a dual mode of action against insect pests. The choice between these two molecules will depend on the specific requirements of the application, including desired scent profile, stability, and the targeted biological effect. Further research into their mechanisms of action and the development of novel derivatives will undoubtedly expand their utility in various scientific and industrial fields.

References

A Comparative Guide to the Synthesis of Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

Dihydrojasmone, a fragrance ingredient with a powerful and diffusive jasmine-like floral and fruity odor, is a key component in the perfumery industry. Its synthesis has been approached through various chemical strategies, each with distinct advantages and drawbacks. This guide provides a comparative overview of prominent synthetic routes to this compound, offering detailed experimental protocols and quantitative data for researchers and professionals in drug development and chemical synthesis.

Comparison of Key Synthesis Methods

The selection of a synthetic route for this compound is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, reaction conditions, and scalability. Below is a summary of two distinct and well-documented methods.

Parameter Method 1: From Levulinic Acid Method 2: From 2-Pentylcyclopentenone
Starting Material Levulinic Acid2-Pentylcyclopentenone
Key Reactions Weinreb amide formation, Grignard reaction, Intramolecular Aldol Condensation1,4-Michael Addition, Oxidation
Reported Yield 28.0% (overall)[1]65% - 85% (for subsequent methyl dihydrojasmonate)[2][3]
Reagents of Note 1,1'-Carbonyldiimidazole (CDI), Hexyl magnesium bromide, p-Toluenesulfonic acidAllyl zinc bromide, Ruthenium trichloride hydrate, Sodium periodate
Advantages Readily available and inexpensive starting material.[1]High reported yield for the core structure modification, shorter synthesis route.[2][3]
Disadvantages Moderate overall yield, multiple steps.[1]The starting material, 2-pentylcyclopentenone, may be more expensive than levulinic acid.

Method 1: Synthesis from Levulinic Acid

This route transforms the readily available and economical levulinic acid into this compound through a multi-step process culminating in an intramolecular aldol condensation.[1]

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide Levulinic acid is first reacted with 1,1'-carbonyldiimidazole (CDI) to form an activated carbamate intermediate. This intermediate then reacts with N,O-dimethylhydroxylamine hydrochloride to produce the corresponding Weinreb amide.[1]

Step 2: Ketal Protection The carbonyl group of the levulinic amide is protected as a ketal by reacting it with trimethyl orthoformate and methanol in the presence of a catalytic amount of p-toluenesulfonic acid.[1]

Step 3: Grignard Reaction to form the 1,4-Diketone The protected Weinreb amide is treated with hexyl magnesium bromide. The Grignard reagent adds to the amide, and upon acidic workup, the ketal is removed, yielding the 1,4-diketone, undecane-2,5-dione.[1]

Step 4: Intramolecular Aldol Condensation The final step involves an intramolecular aldol condensation of the 1,4-diketone under basic conditions. This reaction forms the five-membered ring of this compound.[1][4][5][6] The reaction is typically refluxed to afford the final product.[1]

Synthesis Pathway

This compound Synthesis from Levulinic Acid Levulinic_Acid Levulinic Acid Weinreb_Amide Weinreb Amide Levulinic_Acid->Weinreb_Amide 1. CDI 2. N,O-dimethylhydroxylamine HCl Protected_Amide Ketal-Protected Amide Weinreb_Amide->Protected_Amide Trimethyl orthoformate, p-TsOH, MeOH Diketone Undecane-2,5-dione Protected_Amide->Diketone 1. Hexyl-MgBr 2. H3O+ This compound This compound Diketone->this compound Base, Reflux (Intramolecular Aldol Condensation)

Caption: Synthesis of this compound from Levulinic Acid.

Method 2: Synthesis from 2-Pentylcyclopentenone via Michael Addition

This approach utilizes 2-pentylcyclopentenone as the starting material and introduces the side chain through a Michael addition, followed by oxidative cleavage to form the carboxylic acid precursor to this compound derivatives.[2][3]

Experimental Protocol

Step 1: 1,4-Michael Addition 2-Pentylcyclopentenone undergoes a 1,4-Michael addition with an allyl zinc bromide reagent. This reaction adds an allyl group to the 3-position of the cyclopentanone ring, yielding 2-pentyl-3-allyl cyclopentanone.[2][3] The reaction is carried out in tetrahydrofuran under a nitrogen atmosphere at low temperatures (0 to -15 °C).[2]

Step 2: Oxidative Cleavage The allyl group of 2-pentyl-3-allyl cyclopentanone is then oxidatively cleaved to a carboxylic acid using sodium periodate in the presence of a catalytic amount of ruthenium trichloride hydrate.[2][3] This step forms dihydrojasmonic acid.

Step 3: Esterification (for Methyl Dihydrojasmonate) For the synthesis of methyl dihydrojasmonate, the resulting dihydrojasmonic acid is esterified.[2][3] While the provided reference focuses on the methyl ester, dihydrojasmonic acid itself is a direct precursor to this compound.

Synthesis Pathway

This compound Synthesis from2-Pentylcyclopentenone Pentylcyclopentenone 2-Pentylcyclopentenone Allyl_Adduct 2-Pentyl-3-allyl cyclopentanone Pentylcyclopentenone->Allyl_Adduct Allyl zinc bromide (1,4-Michael Addition) Dihydrojasmonic_Acid Dihydrojasmonic Acid Allyl_Adduct->Dihydrojasmonic_Acid NaIO4, RuCl3·H2O (Oxidative Cleavage) Methyl_Dihydrojasmonate Methyl Dihydrojasmonate Dihydrojasmonic_Acid->Methyl_Dihydrojasmonate Esterification

Caption: Synthesis of Methyl Dihydrojasmonate from 2-Pentylcyclopentenone.

Key Mechanistic Insight: Intramolecular Aldol Condensation

A recurring and crucial step in several this compound syntheses is the intramolecular aldol condensation of a 1,4-diketone.[1] This reaction is fundamental to the formation of the five-membered cyclopentenone ring.

The mechanism, typically proceeding under basic conditions, involves the deprotonation of an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule to form a five-membered ring.[4][5][6] Subsequent dehydration of the resulting aldol addition product leads to the formation of the α,β-unsaturated ketone, this compound. The formation of a five- or six-membered ring is generally favored in such intramolecular reactions due to their thermodynamic stability.[6]

Intramolecular Aldol Condensation Diketone 1,4-Diketone Enolate Enolate Intermediate Diketone->Enolate Base (Deprotonation) Aldol_Adduct Cyclic Aldol Adduct Enolate->Aldol_Adduct Intramolecular Nucleophilic Attack This compound This compound (α,β-Unsaturated Ketone) Aldol_Adduct->this compound Dehydration

Caption: Mechanism of Intramolecular Aldol Condensation.

Conclusion

The synthesis of this compound can be achieved through various pathways, with the choice of method depending on specific laboratory or industrial requirements. The route starting from levulinic acid is a classic approach that utilizes inexpensive starting materials, while the Michael addition to 2-pentylcyclopentenone offers a potentially higher-yielding and shorter alternative. Understanding the key reaction mechanisms, particularly the intramolecular aldol condensation, is crucial for optimizing the synthesis of this important fragrance compound. The data and protocols presented here provide a solid foundation for researchers to compare and select the most suitable method for their needs.

References

Validating the Structure of Synthetic Dihydrojasmone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the structure of synthetic Dihydrojasmone. It offers detailed experimental protocols and presents comparative data for this compound and a common alternative, cis-Jasmone, to aid researchers in confirming the successful synthesis and purity of this valuable fragrance and flavoring compound.

Structural and Physical Properties Comparison

This compound (3-methyl-2-pentylcyclopent-2-en-1-one) is a saturated analog of cis-Jasmone. While both are used in fragrance applications, their structural differences lead to distinct, albeit similar, sensory profiles and analytical data.[1] Below is a summary of their key physical and structural properties.

PropertyThis compoundcis-Jasmone
Molecular Formula C11H18O[1][2][3]C11H16O[4][5]
Molecular Weight 166.26 g/mol [1][2][3]164.25 g/mol [4][5]
IUPAC Name 3-methyl-2-pentylcyclopent-2-en-1-one[6]3-methyl-2-((2Z)-pent-2-en-1-yl)cyclopent-2-en-1-one
CAS Number 1128-08-1[2][3]488-10-8[4]
Appearance Colorless to pale yellow liquid[3]Colorless to pale yellow liquid
Boiling Point 120-121 °C @ 12 mmHg285 °C[4]
Density ~0.916 g/mL at 25 °C~0.944 g/cm³ at 22 °C[4]

Spectroscopic Data for Structural Validation

The primary methods for elucidating and confirming the structure of synthetic this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected spectral data for this compound and cis-Jasmone.

NMR Spectroscopy Data

¹H NMR (Proton NMR) Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment (this compound)Chemical Shift (ppm)MultiplicityAssignment (cis-Jasmone)
~2.45mCH₂ (cyclopentenone)~5.3mCH=CH (pentenyl)
~2.35mCH₂ (cyclopentenone)~2.9dCH₂ (adjacent to C=C)
~2.05tCH₂ (adjacent to C=C)~2.4mCH₂ (cyclopentenone)
~1.95sCH₃ (on cyclopentenone)~2.3mCH₂ (cyclopentenone)
~1.2-1.4m(CH₂)₃ (pentyl chain)~2.0sCH₃ (on cyclopentenone)
~0.9tCH₃ (pentyl chain)~0.95tCH₃ (pentenyl chain)

¹³C NMR (Carbon NMR) Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment (this compound)Chemical Shift (ppm)Assignment (cis-Jasmone)
~209C=O~209C=O
~170C=C (quaternary)~170C=C (quaternary)
~139C=C (with CH₃)~139C=C (with CH₃)
~34CH₂ (cyclopentenone)~132CH=CH
~31.5CH₂ (pentyl)~125CH=CH
~29CH₂ (pentyl)~34CH₂ (cyclopentenone)
~26CH₂ (pentyl)~31CH₂ (cyclopentenone)
~22.5CH₂ (pentyl)~21CH₂ (pentenyl)
~17CH₃ (on cyclopentenone)~20.5CH₂ (pentenyl)
~14CH₃ (pentyl)~17CH₃ (on cyclopentenone)
~14CH₃ (pentenyl)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Assignment (this compound)Wavenumber (cm⁻¹)Functional Group Assignment (cis-Jasmone)
~2958, 2930, 2872C-H stretch (alkane)~3010C-H stretch (alkene)
~1700C=O stretch (α,β-unsaturated ketone)~2960, 2930, 2870C-H stretch (alkane)
~1645C=C stretch~1695C=O stretch (α,β-unsaturated ketone)
~1640C=C stretch
Mass Spectrometry (MS) Data
m/zInterpretation (this compound)m/zInterpretation (cis-Jasmone)
166[M]⁺ (Molecular Ion)164[M]⁺ (Molecular Ion)
110[M - C₄H₈]⁺149[M - CH₃]⁺
95[M - C₅H₁₁]⁺135
82122
67110
4193
79
67
41

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthetic this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule. Compare the carbon spectrum with the expected shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample plates in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the carbonyl (C=O) and alkene (C=C) functional groups to confirm the core structure.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the resulting chromatogram for purity. A single major peak is expected for pure this compound. Compare the mass spectrum of the peak with a reference library (e.g., NIST) and the expected fragmentation pattern to confirm the identity.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of synthetic this compound.

G cluster_synthesis Synthesis cluster_analysis Structural Validation cluster_comparison Data Comparison cluster_conclusion Conclusion Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group Analysis GCMS GC-MS Purification->GCMS Purity and Identity Confirmation CompareNMR Compare with Reference NMR Data NMR->CompareNMR CompareIR Compare with Reference IR Data IR->CompareIR CompareMS Compare with Reference MS Data GCMS->CompareMS Validated Structure Validated CompareNMR->Validated CompareIR->Validated CompareMS->Validated

Caption: Workflow for the synthesis and structural validation of this compound.

References

Dihydrojasmone vs. its Hydroxylated Derivative: A Comparative Analysis of Aphid Deterrent Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of Dihydrojasmone and its hydroxylated counterpart, (+)-(R)-4-hydroxythis compound, reveals a significant increase in biological activity with the addition of a hydroxyl group, transforming a non-deterrent compound into an effective aphid repellent. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, for researchers and professionals in drug development and related scientific fields.

Performance Comparison: Aphid Settling Deterrence

Experimental evidence demonstrates a stark contrast in the aphid-deterrent properties of this compound and its hydroxylated derivative. In a choice test, the hydroxylated form exhibited significant settling deterrence against the peach potato aphid (Myzus persicae), while this compound itself showed no such activity[1]. The efficacy of a compound as a deterrent is quantified using the relative index of deterrence (DI).

CompoundTarget OrganismBiological ActivityQuantitative Data (Deterrence Index - DI)
This compoundPeach Potato Aphid (Myzus persicae)Non-deterrentNot deterrent
(+)-(R)-4-hydroxythis compoundPeach Potato Aphid (Myzus persicae)Settling deterrentDeterrent

Table 1: Comparative Aphid Deterrent Activity. The Deterrence Index (DI) is calculated as (C-T)/(C+T), where C is the number of aphids on the control leaf and T is the number of aphids on the treated leaf. A positive DI value indicates deterrence. While the precise numerical DI value for (+)-(R)-4-hydroxythis compound was not available in the reviewed literature, the study conclusively categorized it as a deterrent, unlike its parent compound[1].

Experimental Protocols

Aphid Settling Choice Test

This experiment evaluates the preference of aphids for treated versus untreated surfaces, providing a measure of the repellent or attractant properties of a test compound.

Objective: To determine the settling preference of Myzus persicae on surfaces treated with this compound or (+)-(R)-4-hydroxythis compound compared to a control.

Materials:

  • Test compounds (this compound, (+)-(R)-4-hydroxythis compound)

  • Solvent (e.g., acetone)

  • Petri dishes or similar choice arenas

  • Leaf discs or artificial diet sachets

  • Peach potato aphids (Myzus persicae), age-synchronized

  • Fine paintbrush

  • Growth chamber or controlled environment room

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound and (+)-(R)-4-hydroxythis compound at a standardized concentration in a suitable solvent. A control solution containing only the solvent should also be prepared.

  • Treatment Application: In each choice arena, apply the test solution to one half (e.g., one leaf disc) and the control solution to the other half. Allow the solvent to evaporate completely.

  • Aphid Introduction: Carefully introduce a predetermined number of age-synchronized aphids into the center of the choice arena using a fine paintbrush.

  • Incubation: Place the arenas in a growth chamber with controlled temperature, humidity, and photoperiod (e.g., 18°C, 60% RH, 16:8 L:D photoperiod)[2].

  • Data Collection: After a specific time interval (e.g., 24 hours), count the number of aphids settled on the treated surface and the control surface.

  • Calculation of Deterrence Index (DI): Calculate the DI using the formula: DI = (C - T) / (C + T), where C is the number of aphids on the control surface and T is the number of aphids on the treated surface.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed preferences.

Synthesis of (+)-(R)-4-hydroxythis compound via Microbial Transformation

Hydroxylation of this compound can be achieved with high regio- and enantioselectivity using microbial biocatalysts. The fungus Absidia cylindrospora has been shown to be effective for this transformation[3][4].

Objective: To synthesize (+)-(R)-4-hydroxythis compound from this compound using Absidia cylindrospora.

Materials:

  • Absidia cylindrospora culture

  • Culture medium (e.g., malt extract, glucose, peptone)

  • This compound

  • Acetone

  • Shaker incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Chromatography apparatus for purification (e.g., column chromatography)

Procedure:

  • Fungal Culture Preparation: Inoculate a suitable liquid culture medium with Absidia cylindrospora and grow in a shaker incubator until a dense mycelial culture is obtained.

  • Substrate Addition: Prepare a solution of this compound in a minimal amount of acetone and add it to the fungal culture.

  • Incubation and Transformation: Continue the incubation under controlled conditions (e.g., specific temperature and shaking speed) for a predetermined period (e.g., 4-6 days) to allow for the biotransformation to occur[3].

  • Extraction: After the incubation period, separate the mycelium from the culture broth. Extract the broth and the mycelium with an organic solvent.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the resulting crude product using chromatography to isolate (+)-(R)-4-hydroxythis compound.

  • Characterization: Confirm the structure and stereochemistry of the purified product using spectroscopic methods (e.g., NMR, mass spectrometry).

Signaling Pathway and Mechanism of Action

Jasmonates, including this compound and its derivatives, are key signaling molecules in plant defense against herbivores. The canonical jasmonate signaling pathway is initiated by the binding of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), to a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1) and a JASMONATE ZIM-domain (JAZ) repressor protein. This binding event leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of the JAZ repressor releases transcription factors, such as MYC2, which then activate the expression of a wide range of defense-related genes.

While it is plausible that this compound and its hydroxylated derivative exert their effects through this pathway, direct experimental evidence of their binding affinities to the COI1-JAZ complex is currently lacking. The increased biological activity of the hydroxylated derivative suggests that the hydroxyl group may enhance its binding to the co-receptor complex, thereby more effectively initiating the downstream defense signaling cascade. Further research is needed to elucidate the precise molecular interactions of these compounds within the jasmonate signaling pathway.

Jasmonate_Signaling_Pathway cluster_perception Hormone Perception cluster_transduction Signal Transduction cluster_response Cellular Response COI1 COI1 JAZ JAZ Repressor COI1->JAZ Forms Complex SCF SCF Complex JAZ->SCF Targeted by Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Ile This compound or Hydroxylated Derivative JA_Ile->COI1 Binds SCF->JAZ Ubiquitination Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates Experimental_Workflow_Aphid_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Test Solutions (this compound & Hydroxylated Derivative) B1 Treat Choice Arena Halves A1->B1 A2 Prepare Control Solution (Solvent only) A2->B1 B2 Introduce Aphids B1->B2 B3 Incubate under Controlled Conditions B2->B3 C1 Count Aphids on Each Half B3->C1 C2 Calculate Deterrence Index (DI) C1->C2 C3 Statistical Analysis C2->C3

References

Dihydrojasmone as a Pheromone Mimic: A Comparative Efficacy Analysis Against Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dihydrojasmone as a pheromone mimic against the naturally occurring and structurally related compound, cis-jasmone. The analysis is supported by experimental data from behavioral assays on key insect species. Detailed experimental protocols and diagrams of relevant biological pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: The Quest for Effective Pheromone Mimics

Insect pheromones are highly specific chemical signals that mediate critical behaviors such as mating, aggregation, and alarm responses. Their synthetic mimics are invaluable tools in integrated pest management (IPM) strategies, offering environmentally benign alternatives to broad-spectrum insecticides. This compound, a synthetic compound structurally similar to the naturally occurring plant volatile cis-jasmone, has been investigated for its potential to modulate insect behavior. Both compounds are derivatives of jasmonic acid, a plant hormone involved in defense against herbivores. This guide evaluates the efficacy of this compound in comparison to cis-jasmone, a compound known to influence the behavior of various insects, including aphids and their natural enemies.

Comparative Efficacy: this compound vs. cis-Jasmone

Direct comparative electroantennography (EAG) data for this compound and cis-jasmone in the same insect species is limited in the available scientific literature. However, behavioral studies on the peach potato aphid (Myzus persicae) and the yellow fever mosquito (Aedes aegypti) provide valuable insights into their relative efficacy as behavioral modifiers.

Behavioral Response of the Peach Potato Aphid (Myzus persicae)

Studies on Myzus persicae reveal nuanced differences in the behavioral responses elicited by this compound and cis-jasmone. While this compound itself does not appear to act as a settling deterrent for this aphid species, a hydroxyderivative of this compound has been shown to deter settling[1]. In contrast, treating plants with cis-jasmone has been demonstrated to make them repellent to M. persicae[2][3]. Furthermore, cis-jasmone treatment can render plants more attractive to the aphid's natural enemies, such as the parasitoid wasp Diaeretiella rapae[2][3]. This suggests that while this compound may have potential as a precursor for more active compounds, cis-jasmone exhibits a more direct and multifaceted impact on aphid behavior and its ecological interactions.

CompoundInsect SpeciesBehavioral EffectSupporting Evidence
This compound Myzus persicaeNot a settling deterrentBehavioral assays showed no significant deterrence[1].
Hydroxyderivative of this compound Myzus persicaeSettling deterrentSimple choice tests indicated deterrence[1].
cis-Jasmone Myzus persicaeRepellentTreated plants showed significantly lower aphid settlement[2][3].
cis-Jasmone Diaeretiella rapae (Parasitoid of M. persicae)AttractantParasitoids spent significantly longer foraging on treated plants[2][3].
Repellent Effect on the Yellow Fever Mosquito (Aedes aegypti)

Research on Aedes aegypti has demonstrated that both cis-jasmone and methyl jasmonate (a closely related natural compound) can act as repellents[4][5]. Given the structural similarity, it is plausible that this compound would elicit a similar repellent response in this mosquito species. However, direct comparative studies are needed to quantify the relative repellency of this compound against cis-jasmone and other natural jasmonates in Aedes aegypti.

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of an insect's antenna to an olfactory stimulus.

Methodology:

  • Insect Preparation: An insect is immobilized, often by chilling, and the head is fixed to a stage with wax or a similar adhesive. One or both antennae are carefully positioned for electrode placement.

  • Electrode Placement: A recording electrode, typically a fine-tipped glass capillary filled with a saline solution, is placed in contact with the distal end of the antenna. A reference electrode is inserted into the insect's head or another part of the body.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The test compound, dissolved in a solvent and applied to a filter paper, is introduced into the airstream for a short duration (typically 1-2 seconds).

  • Signal Recording and Amplification: The electrical potential difference between the recording and reference electrodes is amplified and recorded using a specialized software. The amplitude of the negative deflection in the signal corresponds to the magnitude of the antennal response.

  • Data Analysis: The EAG responses to the test compound are compared to a control (solvent only) and often to a standard reference compound to normalize the data.

Y-Tube Olfactometer Assay

The Y-tube olfactometer is a common behavioral assay used to assess the preference or aversion of an insect to a specific odor.

Methodology:

  • Apparatus Setup: A Y-shaped glass or plastic tube is used. Each arm of the 'Y' is connected to an odor source, and the base of the 'Y' serves as the release point for the insect. Purified and humidified air is passed through each arm at a constant flow rate.

  • Odor Source Preparation: The test compound (e.g., this compound) is applied to a filter paper and placed in one odor chamber, while a control (solvent only) is placed in the other.

  • Insect Release: A single insect is introduced at the base of the Y-tube and allowed to acclimate for a short period.

  • Behavioral Observation: The insect's movement is observed for a set period. The choice is recorded when the insect walks a predetermined distance into one of the arms. The time spent in each arm and the first choice are typically recorded.

  • Data Analysis: The number of insects choosing the arm with the test compound is compared to the number choosing the control arm. Statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference or aversion.

Signaling Pathways and Experimental Workflows

Insect Olfactory Signaling Pathway for Plant Volatiles

The detection of volatile compounds like this compound and cis-jasmone in insects is a complex process initiated at the peripheral olfactory organs.

olfactory_pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain odorant Odorant (e.g., this compound) obp Odorant-Binding Protein (OBP) odorant->obp Binding or_orco Odorant Receptor (OR) + Orco Co-receptor obp->or_orco Transport & Release orn Olfactory Receptor Neuron (ORN) or_orco->orn Activation (Ion Channel Opening) antennal_lobe Antennal Lobe orn->antennal_lobe Signal Transduction higher_centers Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_centers Processing behavior behavior higher_centers->behavior Behavioral Response

Caption: General insect olfactory signaling pathway for plant volatiles.

Experimental Workflow for a Y-Tube Olfactometer Assay

The following diagram illustrates the key steps involved in conducting a Y-tube olfactometer experiment to test the behavioral response of an insect to a chemical compound.

y_tube_workflow cluster_setup 1. Apparatus Setup cluster_odor 2. Odor Preparation cluster_experiment 3. Experiment cluster_analysis 4. Data Analysis setup Assemble Y-Tube Olfactometer - Connect air source - Humidify air prep_test Prepare Test Compound (e.g., this compound on filter paper) setup->prep_test prep_control Prepare Control (Solvent on filter paper) setup->prep_control release Release Insect at Base of Y-Tube prep_test->release prep_control->release observe Observe and Record: - First choice - Time in each arm release->observe analysis Statistical Analysis (e.g., Chi-squared test) observe->analysis conclusion Determine Preference or Aversion analysis->conclusion

Caption: Workflow of a Y-tube olfactometer behavioral assay.

Conclusion and Future Directions

The available evidence suggests that while this compound has potential as a pheromone mimic, particularly as a precursor for more active derivatives, the natural compound cis-jasmone currently demonstrates a broader and more direct range of behavior-modifying effects on the insects studied. Cis-jasmone's ability to not only repel pests but also attract their natural enemies makes it a particularly promising candidate for use in "push-pull" agricultural strategies.

Future research should focus on direct, quantitative comparisons of the electrophysiological and behavioral responses to this compound and cis-jasmone across a wider range of insect species. Identifying the specific olfactory receptors that bind to these compounds will be crucial for understanding their modes of action and for the rational design of more potent and selective pheromone mimics for targeted pest management.

References

Spectroscopic Duel: Unmasking Dihydrojasmone's Identity – A Comparative Guide for Natural vs. Synthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic analysis of dihydrojasmone reveals no discernible differences between its natural and synthetically derived forms. This guide presents a detailed comparison based on available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with key spectral fingerprints for this widely used fragrance and flavoring compound.

This compound, a cyclopentanone derivative with the chemical formula C₁₁H₁₈O, is prized for its pleasant, jasmine-like floral and fruity aroma. While it occurs naturally in essential oils, commercial demand is largely met through chemical synthesis. A critical question for quality control and regulatory purposes is whether the synthetic product is chemically identical to its natural counterpart. This guide addresses this by compiling and comparing their spectroscopic data. Extensive searches of scientific literature and chemical databases reveal no reported significant variations in the NMR, IR, or MS spectra between natural and synthetic this compound. This suggests that the synthetic routes employed successfully replicate the molecular structure of the natural compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which can be considered representative of both its natural and synthetic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.46t2HH-4
~2.37t2HH-5
~2.11t2HH-1'
~2.01s3HH-3' (CH₃)
~1.31m4HH-2', H-3'
~0.90t3HH-4'

Solvent: CDCl₃. Data sourced from spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Atom Assignment
~209.0C-1 (C=O)
~170.0C-2
~138.0C-3
~35.0C-4
~31.0C-5
~29.0C-1'
~28.0C-2'
~22.5C-3'
~17.0C-3' (CH₃)
~14.0C-4'

Solvent: CDCl₃. Data sourced from spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2958StrongC-H stretch (alkane)
~2931StrongC-H stretch (alkane)
~2872MediumC-H stretch (alkane)
~1700StrongC=O stretch (α,β-unsaturated ketone)
~1650MediumC=C stretch (alkene)
~1460MediumC-H bend (alkane)

Sample preparation: Neat (liquid). Data sourced from spectral databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Major Fragments in the Mass Spectrum of this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
166~40[M]⁺ (Molecular Ion)
110100[M - C₄H₈]⁺
95~50[C₇H₁₁O]⁺
81~60[C₆H₉]⁺
67~75[C₅H₇]⁺
41~85[C₃H₅]⁺

Data sourced from spectral databases.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and 1024-2048 scans.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty salt plates. The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the this compound sample into the mass spectrometer via a gas chromatography (GC-MS) system for separation and direct injection.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • GC Conditions (for GC-MS): Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

  • MS Conditions: Set the ion source temperature to 230°C and the electron energy to 70 eV. Acquire mass spectra over a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic comparison of natural and synthetic compounds.

Spectroscopic_Comparison_Workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Natural Natural this compound NMR NMR Spectroscopy (¹H, ¹³C) Natural->NMR IR IR Spectroscopy Natural->IR MS Mass Spectrometry Natural->MS Synthetic Synthetic this compound Synthetic->NMR Synthetic->IR Synthetic->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Compare Compare Spectra Process_NMR->Compare Process_IR->Compare Process_MS->Compare Conclusion Identical or Different? Compare->Conclusion

Caption: Workflow for spectroscopic comparison of natural and synthetic compounds.

Dihydrojasmone's Biological Effects: A Comparative Analysis of In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the biological activities of Dihydrojasmone and its close analog, Methyl Dihydrojasmonate (MDHJ), reveals a promising profile, particularly in the realm of anticancer research. While direct comparative studies on this compound are limited, extensive research on MDHJ provides significant insights into its effects both in controlled laboratory cell cultures (in-vitro) and in living organisms (in-vivo). This guide synthesizes the available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals.

Primarily, the biological effects of these compounds have been investigated in the context of their anti-proliferative and pro-apoptotic properties against various cancer cell lines. In-vitro studies form the foundational understanding of the cellular mechanisms, which are then tested for efficacy and safety in in-vivo models.

Quantitative Data Summary

The following tables provide a structured overview of the quantitative data from key in-vitro and in-vivo studies on Methyl Dihydrojasmonate (MDHJ), serving as a proxy for this compound.

Table 1: In-Vitro Cytotoxicity of Methyl Dihydrojasmonate (MDHJ)

Cell LineCancer TypeAssayIC50 ValueExposure TimeReference
MCF-7Breast CancerSRB Assay8.3 µl/ml48 h[1]
MDA-MB-435Breast CancerClonogenic Survival1.2 mM24 h[2]
MCF-7Breast CancerClonogenic Survival1.45 mM24 h[2]
Multiple Myeloma (various)Multiple MyelomaMTT Assay≤ 1.5 mM24 h[3][4]
A549Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedNot Specified[5]
H520Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
PC-3Prostate CancerNot SpecifiedNot SpecifiedNot Specified[6]
DU-145Prostate CancerNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: In-Vivo Anti-Tumor Efficacy of Methyl Dihydrojasmonate (MDHJ)

Animal ModelCancer ModelTreatmentKey FindingsReference
MiceEhrlich Solid CarcinomaTransdermal microemulsionSignificant tumor inhibition and necrotic effect[1]
MiceDalton's LymphomaIntra-tumoral injectionDeceleration of tumor growth, prolonged survival[7][8]
MiceMultiple MyelomaIntraperitoneal injectionProlonged survival of tumor-bearing mice[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the studies of MDHJ.

In-Vitro Experimental Protocols

1. Cell Viability and Cytotoxicity Assays (SRB and MTT)

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Protocol (SRB Assay):

    • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 10,000 cells/well and allowed to attach for 24 hours.[9]

    • The cells are then treated with various concentrations of MDHJ (e.g., 0, 5, 12.5, 25, 50 μl/ml) for a specified period (e.g., 48 hours).[9]

    • After incubation, the cells are fixed with a solution like trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.[9]

    • Excess stain is washed away, and the bound dye is solubilized.

    • The absorbance is measured using a microplate reader to determine cell density, from which the IC50 is calculated.[9]

  • Protocol (MTT Assay): This assay is similar to the SRB assay but uses a different reagent, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

2. Apoptosis Assays (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death).

  • Protocol:

    • Cells are treated with the test compound (MDHJ) for a defined period.

    • Both floating and attached cells are collected and washed with a binding buffer.

    • The cells are then incubated with Annexin V-FITC and Propidium Iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

    • PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Clonogenic Survival Assay

  • Objective: To assess the long-term proliferative capacity of cells after treatment.

  • Protocol:

    • Cells are treated with the compound for a specific duration.[2]

    • After treatment, the cells are washed, trypsinized, and re-seeded at a low density in fresh medium.

    • The cells are allowed to grow for a period (e.g., 7-14 days) until they form visible colonies.

    • Colonies are then fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to untreated control cells.

In-Vivo Experimental Protocols

1. Ehrlich Solid Carcinoma (ESC) Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of a compound on a solid tumor model.

  • Protocol:

    • Ehrlich ascites carcinoma cells are injected intramuscularly or subcutaneously into mice to induce solid tumor formation.[1][10]

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the test compound (e.g., a transdermal formulation of MDHJ), while the control group may receive a placebo or no treatment.[1]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and subjected to histopathological examination to assess necrosis and other cellular changes.[1]

    • The tumor inhibition percentage is calculated based on the difference in tumor volume or weight between the treated and control groups.[1]

2. Dalton's Lymphoma Ascites (DLA) Mouse Model

  • Objective: To assess the effect of a compound on a hematological malignancy model.

  • Protocol:

    • Dalton's Lymphoma ascites cells are injected intraperitoneally into mice.

    • Treatment with the test compound (e.g., intra-tumoral or intraperitoneal injection of MDHJ) is initiated after a set period.[8]

    • The primary endpoints are typically the increase in survival time of the treated mice compared to the control group and the reduction in ascitic fluid volume.[8]

Signaling Pathways and Mechanisms of Action

In-vitro studies have been instrumental in elucidating the molecular mechanisms by which MDHJ exerts its anticancer effects. The primary mechanism appears to be the induction of apoptosis through multiple pathways.

Apoptosis Induction Pathway

MDHJ has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12]

Caption: Proposed signaling pathway for MDHJ-induced apoptosis.

Experimental Workflow for In-Vitro and In-Vivo Comparison

The logical flow of research often progresses from initial in-vitro screening to more complex in-vivo validation.

experimental_workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cytotoxicity Cytotoxicity Assays (SRB, MTT) cell_culture->cytotoxicity apoptosis_assay Apoptosis Assays (Flow Cytometry) cytotoxicity->apoptosis_assay mechanism Mechanism of Action Studies (Western Blot, etc.) apoptosis_assay->mechanism invitro_results Promising In-Vitro Results mechanism->invitro_results animal_model Animal Models (e.g., Mice with Tumors) efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity & Safety Assessment animal_model->toxicity final_assessment Overall Assessment of Biological Effect efficacy->final_assessment toxicity->final_assessment invitro_results->animal_model Proceed to In-Vivo Testing

Caption: General workflow for evaluating the biological effects of a compound.

Concluding Remarks

The available evidence, primarily from studies on Methyl Dihydrojasmonate, strongly suggests that this compound and its derivatives possess significant anti-cancer properties. In-vitro studies have been pivotal in demonstrating the cytotoxic and pro-apoptotic effects on a variety of cancer cell lines and in beginning to unravel the underlying molecular mechanisms. The induction of apoptosis through both intrinsic and extrinsic pathways appears to be a key mode of action.

In-vivo studies have corroborated these findings, showing that MDHJ can inhibit tumor growth and prolong survival in animal models of cancer. This transition from cell-based assays to whole-organism models is a critical step in the drug development pipeline, providing evidence of efficacy in a more complex biological system.

For researchers and drug development professionals, the data presented here provides a solid foundation for further investigation into this compound and its analogs. Future research should focus on direct comparative studies of this compound and MDHJ to delineate any differences in their biological activity. Furthermore, more extensive in-vivo studies are warranted to explore different tumor models, optimal dosing regimens, and potential combination therapies to fully realize the therapeutic potential of this class of compounds.

References

Lack of Direct Evidence on Dihydrojasmone's Interaction with Jasmonate Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While dihydrojasmone is a synthetic compound structurally related to the plant hormone jasmonic acid, a comprehensive review of current scientific literature reveals no direct experimental data on its cross-reactivity with known jasmonate receptors. The primary receptor for jasmonates in plants is the COI1-JAZ co-receptor complex, which perceives the bioactive form of the hormone, jasmonoyl-L-isoleucine (JA-Ile).[1][2][3][4] Research has extensively characterized the binding of natural jasmonates and synthetic analogs to this receptor, but this compound has not been among the tested compounds in the reviewed studies.

This guide provides a comparative overview of the known binding affinities of various jasmonates to the COI1-JAZ co-receptor, details the experimental protocols used to determine these interactions, and visualizes the canonical jasmonate signaling pathway. This information is intended to offer a foundational understanding for researchers and drug development professionals interested in the potential bioactivity of synthetic jasmonate analogs like this compound.

Comparison of Ligand Binding to the COI1-JAZ Co-Receptor

To understand the potential for cross-reactivity, it is essential to examine the binding affinities of known ligands to the COI1-JAZ co-receptor. The following table summarizes the dissociation constant (Kd) or the inhibition constant (Ki) for several key jasmonate-related compounds. Lower values indicate a higher binding affinity. It is important to note the absence of this compound in this dataset.

CompoundReceptor ComplexBinding Affinity (Kd or Ki)Reference
(+)-7-iso-JA-L-IleAtCOI1-AtJAZ1~1.8 µM (Ki)[3]
(-)-JA-L-IleAtCOI1-AtJAZ1~18 µM (Ki)[3]
CoronatineAtCOI1-AtJAZ6~68 nM (Kd)[3]
CoronatineAtCOI1-AtJAZ1~48 nM (Kd)[3]
Jasmonic AcidAtCOI1-AtJAZ1No significant binding[5]

Note: "At" refers to proteins from Arabidopsis thaliana. Binding affinities can vary depending on the specific JAZ protein used in the assay.

The Jasmonate Signaling Pathway

The canonical jasmonate signaling pathway is initiated by the binding of a bioactive jasmonate, such as JA-Ile, to the COI1-JAZ co-receptor complex. This binding event triggers the ubiquitination and subsequent degradation of the JAZ repressor protein by the 26S proteasome. The degradation of JAZ releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes involved in various physiological processes, including defense against pests and pathogens, and development.

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds to JAZ JAZ COI1->JAZ interacts with Ub Ubiquitin MYC2 MYC2 JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation JRGs Jasmonate-Responsive Genes MYC2->JRGs activates transcription Ub->JAZ ubiquitination JA_Ile_cyto JA-Ile JA_Ile_cyto->JA_Ile transport

Figure 1: Simplified diagram of the jasmonate signaling pathway.

Experimental Protocols: In Vitro Radioligand Binding Assay

The binding affinities of jasmonates to the COI1-JAZ co-receptor are typically determined using in vitro radioligand binding assays. These assays are crucial for assessing the potential of a compound to interact with a receptor. A common method is the competitive binding assay.

Objective: To determine the binding affinity of a non-labeled test compound (e.g., a jasmonate analog) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor complex.

Materials:

  • Purified recombinant COI1 and JAZ proteins.

  • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]-coronatine).

  • Unlabeled test compounds (e.g., this compound, other jasmonate analogs).

  • Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

  • Filtration apparatus with glass fiber filters (e.g., GF/B filters).

  • Scintillation counter.

Procedure:

  • Receptor Complex Formation: Incubate purified COI1 and JAZ proteins together in the binding buffer to allow for the formation of the co-receptor complex.

  • Competitive Binding Reaction:

    • In a series of tubes, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-coronatine).

    • Add increasing concentrations of the unlabeled test compound.

    • Add the pre-formed COI1-JAZ receptor complex to initiate the binding reaction.

    • Include control tubes for total binding (radioligand and receptor complex only) and non-specific binding (radioligand, receptor complex, and a high concentration of a known potent unlabeled ligand).

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The receptor-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the unlabeled test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Data Analysis Receptor Purified COI1-JAZ Receptor Complex Incubate Incubate to Reach Equilibrium Receptor->Incubate Radio_Ligand Radiolabeled Ligand (e.g., [³H]-coronatine) Radio_Ligand->Incubate Test_Compound Unlabeled Test Compound (e.g., this compound) Test_Compound->Incubate Filter Vacuum Filtration Incubate->Filter Bound Receptor-Bound Radioactivity (on filter) Filter->Bound Free Unbound Radioactivity (in filtrate) Filter->Free Count Scintillation Counting Bound->Count Plot Generate Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Conclusion

The cross-reactivity of this compound with jasmonate receptors remains an open question due to the lack of direct experimental investigation. Based on the available data for other jasmonate analogs, it is plausible that this compound could interact with the COI1-JAZ co-receptor complex, though its binding affinity is likely to differ from that of the endogenous ligand, JA-Ile. The absence of the isoleucine conjugate in this compound, a key feature for high-affinity binding of natural jasmonates, suggests that any potential interaction might be of lower affinity. To definitively determine the cross-reactivity of this compound, further studies employing the in vitro binding assays detailed in this guide are necessary. Such research would provide valuable insights into the structure-activity relationships of synthetic jasmonates and their potential applications in agriculture and pharmacology.

References

A Comparative Review of Jasmonate Compounds: From Plant Defense to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the applications of jasmonic acid, methyl jasmonate, and cis-jasmone, supported by experimental data and detailed protocols for researchers.

The jasmonates, a class of lipid-derived plant hormones, are pivotal regulators of plant growth, development, and defense. Their diverse biological activities have garnered significant interest from researchers in fields ranging from agriculture to medicine. This guide provides a comparative overview of the applications of three key jasmonate compounds: jasmonic acid (JA), methyl jasmonate (MeJA), and cis-jasmone. We will explore their roles in enhancing plant resilience and their potential as anticancer agents, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Comparative Efficacy in Plant Defense

Jasmonates are central to a plant's induced systemic resistance, a state of heightened defense against a broad spectrum of pathogens and herbivores. The application of exogenous jasmonates can "prime" plants, preparing them for a more robust and rapid defense response upon attack. While JA, MeJA, and cis-jasmone all contribute to this defense, their efficacy and modes of action can differ.

Key Agricultural Applications:

  • Pest Resistance: Jasmonates induce the production of anti-herbivore compounds, such as proteinase inhibitors and nicotine, and can also attract natural predators of pests.[1] MeJA, being more volatile than JA, can act as an airborne signal, inducing defense responses in neighboring plants.[2] Studies have shown that treatment with MeJA can significantly reduce damage from insects like the pine weevil and infection by fungal pathogens.[3] Cis-jasmone has also been shown to repel aphids and reduce their colonization on wheat.[4]

  • Pathogen Resistance: The jasmonate signaling pathway is crucial for defense against necrotrophic fungi, which feed on dead plant tissue.[5] Research on tomato plants has demonstrated that a functional jasmonate response reduces susceptibility to a variety of pathogens, including bacteria like Pseudomonas syringae and fungi such as Verticillium dahliae.[6]

Quantitative Comparison of Jasmonates in Plant Defense:

Jasmonate CompoundTarget Pest/PathogenPlant SpeciesEfficacy MetricResultReference
Methyl JasmonatePine Weevil (Hylobius abietis)Norway SpruceReduction in debarked area76% reduction with 50 mM MeJA[3]
Methyl JasmonateBlue-stain Fungus (Endoconidiophora polonica)Norway SpruceReduction in lesion length55% reduction with 50 mM MeJA[3]
Methyl JasmonateTobacco Hornworm (Manduca sexta)Wild TobaccoIncrease in nicotine concentration25% increase in population IIA[1]
Methyl JasmonateTobacco Hornworm (Manduca sexta)Wild TobaccoReduction in leaf area consumed10-fold less consumption[1]
Jasmonic Acid & JA-IleTobacco Hornworm (Manduca sexta)Wild TobaccoLarval MassSilenced LOX3 (JA synthesis) plants showed increased larval mass, rescued by MeJA. Silenced JAR4/6 (JA-Ile synthesis) plants also showed increased larval mass.[7]

Anticancer Applications: A New Frontier

Intriguingly, the cytotoxic effects of jasmonates are not limited to plant pests. A growing body of evidence suggests that these compounds can selectively induce apoptosis (programmed cell death) in cancer cells while leaving normal cells relatively unharmed. This selectivity makes them promising candidates for novel cancer therapies.

Mechanism of Action:

The anticancer activity of jasmonates is linked to their ability to disrupt mitochondrial function in cancer cells, leading to the release of pro-apoptotic factors. Methyl jasmonate, in particular, has been shown to be more cytotoxic than jasmonic acid in several cancer cell lines.[8] Synthetic derivatives of jasmonates are also being developed to enhance their anticancer potency.

Quantitative Comparison of Jasmonates in Cancer Cell Lines (IC50 Values):

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Jasmonate CompoundCancer Cell LineCancer TypeIC50 (mM)Reference
Methyl JasmonateB16-F10Melanoma2.6[9]
Compound I (synthetic derivative)B16-F10Melanoma0.04[9]
Methyl JasmonateC33ACervical Cancer2.2[8]
Methyl JasmonateCaSkiCervical Cancer1.7[8]
Methyl JasmonateHeLaCervical Cancer3.0[8]
Methyl JasmonateSiHaCervical Cancer3.3[8]
Methyl JasmonateU87-MGGlioblastoma5.2[10]
Compound C-10 (synthetic derivative)U87-MGGlioblastoma3.2[10]
Methyl JasmonateLN229Glioblastoma5.5[10]
Jasmonic AcidHepG2Liver Cancer0.300 (mg/mL)[11]
Methyl JasmonateHepG2Liver Cancer0.313 (mg/mL)[11]

Jasmonate Signaling Pathway

The diverse effects of jasmonates are mediated by a complex and tightly regulated signaling pathway. Understanding this pathway is crucial for developing targeted applications of these compounds. The core of this pathway involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which then allows for the activation of transcription factors that regulate the expression of jasmonate-responsive genes.

Jasmonate_Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 Binds to MeJA Methyl Jasmonate JA Jasmonic Acid MeJA->JA Esterase JA->JA_Ile JAR1 JA->MeJA JMT cis_Jasmone cis-Jasmone JA->cis_Jasmone SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase COI1->SCF_COI1 Part of JAZ JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation SCF_COI1->JAZ Targets for ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes caption Simplified Jasmonate Signaling Pathway

Caption: A diagram of the core jasmonate signaling pathway.

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key experiments used to evaluate the efficacy of jasmonate compounds.

Protocol 1: Determination of IC50 of Jasmonates on Adherent Cancer Cells using MTT Assay

This protocol is adapted from standard MTT assay procedures and is used to measure the cytotoxic effects of jasmonate compounds on cancer cells.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Jasmonate compounds (JA, MeJA, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Treatment with Jasmonates:

    • Prepare serial dilutions of the jasmonate compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of jasmonate solutions to the respective wells. Include a solvent control (medium with the same concentration of DMSO used to dissolve the jasmonates) and a negative control (medium only).

    • Incubate the plate for 24-72 hours (the incubation time should be optimized for the specific cell line).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the solvent control.

    • Plot the percentage of cell viability against the logarithm of the jasmonate concentration and determine the IC50 value from the dose-response curve.

Protocol 2: Jasmonate-Induced Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is a classic method to assess the biological activity of jasmonates and to screen for mutants with altered jasmonate sensitivity.[12][13][14]

Materials:

  • Arabidopsis thaliana seeds (wild-type and any relevant mutants)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Agar

  • Jasmonate compounds (e.g., MeJA) dissolved in ethanol

  • Sterile petri dishes (square plates are recommended for easier root length measurement)

  • Sterile filter paper

  • Growth chamber or incubator

Procedure:

  • Seed Sterilization and Stratification:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-4 days for stratification.

  • Plate Preparation:

    • Prepare MS agar medium (e.g., 0.5x MS salts, 1% sucrose, 0.8% agar, pH 5.7).

    • Autoclave the medium and let it cool to about 50-55°C.

    • Add the desired concentrations of jasmonate (e.g., 0, 10, 50 µM MeJA) from a sterile stock solution to the molten agar.

    • Pour the medium into sterile petri dishes and let them solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds in a line onto the surface of the agar plates.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at 22°C.

  • Data Collection and Analysis:

    • After 7-10 days, scan the plates.

    • Measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each treatment.

    • Compare the root lengths of seedlings grown on jasmonate-containing medium to those on the control medium to determine the percentage of root growth inhibition.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Jasmonate-Responsive Gene Expression

This protocol allows for the quantification of the expression levels of specific genes that are known to be regulated by jasmonates, providing a molecular measure of the plant's defense response.

Materials:

  • Plant tissue (e.g., leaves) treated with different jasmonate compounds

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers for target genes (e.g., VSP2, PDF1.2) and a reference gene (e.g., ACTIN2)

  • qPCR instrument

Procedure:

  • Plant Treatment and Sample Collection:

    • Treat plants with the desired concentrations of jasmonate compounds (e.g., by spraying or soil drench).

    • At specific time points after treatment, collect leaf tissue and immediately freeze it in liquid nitrogen. Store at -80°C until use.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen plant tissue using an RNA extraction kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the cDNA template.

    • Set up the reactions in a 96-well qPCR plate, including no-template controls for each primer pair.

  • qPCR Program:

    • Run the qPCR reaction using a standard thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression levels using the 2^-ΔΔCt method, comparing the expression in jasmonate-treated samples to a control sample.

By providing this comparative data and detailed experimental framework, we aim to empower researchers to further explore the multifaceted applications of jasmonate compounds in both agriculture and medicine. The continued investigation into the nuanced activities of these remarkable plant hormones holds great promise for addressing critical challenges in food security and human health.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the fragrance ingredient dihydrojasmone, is a critical component of this responsibility. Adherence to established protocols not only ensures the safety of laboratory personnel but also prevents environmental contamination and maintains regulatory compliance.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the immediate safety and handling precautions for this compound. While some safety data sheets (SDS) may not classify this compound as hazardous under normal conditions, others indicate it can be a skin and eye irritant.[1] An environmental hazard cannot be ruled out in the case of improper handling or disposal, and it is considered toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[1][3]

  • Eye Protection: Use protective goggles or a face shield.[1][3]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with local, state, and federal regulations.[2] The following steps provide a general guideline for its proper disposal:

  • Prevent Release into the Environment: Under no circumstances should this compound be allowed to enter drains, water courses, or the soil.[2]

  • Containment of Spills: In the event of a spill, contain the leakage. Use a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to collect the spilled substance.[2]

  • Waste Collection:

    • Carefully sweep up or shovel the absorbed material into a suitable, labeled, and closed container for disposal.[2][3]

    • Ensure the container is chemically compatible with this compound.[4]

  • Waste Storage:

    • Store the waste container in a designated and well-ventilated area.[3]

    • Keep the container tightly closed.[3]

    • Follow the storage time limits for hazardous waste as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA), which may be up to 90 days for large quantity generators or have specific guidelines for academic labs under Subpart K.[4][5][6][7]

  • Engage a Licensed Waste Management Company: Arrange for the collected this compound waste to be transported and disposed of by a licensed waste management company.[2]

  • Disposal Method: The recommended disposal methods are incineration or sanitary landfill, as determined by the waste management company and in compliance with all applicable regulations.[2]

  • Empty Containers: Empty containers should be treated as unused product and disposed of in the same manner. Do not reuse empty containers.[2]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, primarily sourced from safety data sheets. This information is crucial for safe handling and for completing waste disposal profiles.

PropertyValueSource
Oral LD50 (Rat) 2500 mg/kg[3]
Flash Point 96 °C (204.8 °F) - closed cup
Boiling Point 120-121 °C at 12 mmHg
Density 0.916 g/mL at 25 °C
Molecular Weight 166.26 g/mol [1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

DihydrojasmoneDisposal cluster_assessment 1. Waste Assessment cluster_containment 2. Containment & Collection cluster_disposal 3. Final Disposal start This compound Waste Generated is_spill Is it a spill? start->is_spill absorb Absorb with inert, non-combustible material is_spill->absorb Yes collect Collect in a suitable, labeled, closed container is_spill->collect No (Routine Waste) absorb->collect store Store in designated waste accumulation area collect->store contact_vendor Contact Licensed Waste Management Company store->contact_vendor transport_dispose Transport and Dispose via Incineration or Landfill contact_vendor->transport_dispose end_point Disposal Complete transport_dispose->end_point

This compound Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydrojasmone

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of Dihydrojasmone in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For laboratory professionals engaged in drug development and scientific research, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, a common fragrance ingredient. By offering clear, procedural guidance, this document aims to be a vital resource for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize exposure and ensure safety. The primary routes of exposure are eye and skin contact, and to a lesser extent, inhalation.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area.[1][2] For procedures that may generate aerosols or vapors, a local exhaust ventilation system or a chemical fume hood should be used.[3]

Personal Protective Equipment:

  • Eye Protection: Tightly fitting safety goggles are mandatory to protect against splashes.[2][3][4] A face shield should be worn in situations with a higher risk of splashing.[2][4]

  • Skin and Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[2][4][6]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[6] However, if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during large-scale operations or spills, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueSource(s)
Molecular Weight 166.26 g/mol [3]
Flash Point 96 °C (204.8 °F) - closed cup[3][6]
Boiling Point 120-121 °C at 12 mmHg[3]
Specific Gravity 0.91100 to 0.91700 @ 25.00 °C[1]
Refractive Index 1.67600 to 1.68200 @ 20.00 °C[1]
GHS Hazard Statement H319: Causes serious eye irritation[4]
Occupational Exposure Limits Not specifically established[3][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and procedural consistency. The following workflow outlines the key steps from preparation to disposal.

Dihydrojasmone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Prepare Work Area b->c d Dispense this compound c->d Proceed to handling e Perform Experiment d->e f Close Container e->f g Decontaminate Surfaces f->g Proceed to cleanup h Dispose of Waste g->h i Doff PPE h->i j Wash Hands i->j

A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any materials used for spill cleanup (e.g., sand, earth, vermiculite) in a suitable, closed, and properly labeled container.[4]

  • Disposal Method: Do not allow the product to enter drains, water courses, or the soil.[4] Dispose of the chemical waste through a licensed waste management company.[4]

  • Contaminated Packaging: Empty containers should be disposed of as unused product.[4] Do not reuse empty containers.[4]

First Aid Measures

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid ProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[4] If eye irritation persists, seek medical attention.[3][4][3][4][7]
Skin Contact Remove contaminated clothing.[3] Wash skin with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3][3]
Inhalation Move the affected person to fresh air.[3] If symptoms such as respiratory irritation occur, seek medical attention.[3][3]
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[4] Seek immediate medical advice.[3][3][4]

Note: Always have the Safety Data Sheet (SDS) available when seeking medical attention.[4] Symptoms of poisoning may appear several hours later.[4]

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.